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  • Product: 6-Ethoxyquinoline-4-carbonitrile
  • CAS: 861577-96-0

Core Science & Biosynthesis

Foundational

Technical Guide: 6-Ethoxyquinoline-4-carbonitrile Chemical Properties

Executive Summary 6-Ethoxyquinoline-4-carbonitrile (CAS: 89516-27-8 ) is a specialized heterocyclic building block utilized in the synthesis of fluorescent intracellular probes and kinase inhibitors. Structurally, it con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Ethoxyquinoline-4-carbonitrile (CAS: 89516-27-8 ) is a specialized heterocyclic building block utilized in the synthesis of fluorescent intracellular probes and kinase inhibitors. Structurally, it consists of a quinoline core substituted with an ethoxy group at the C6 position and a nitrile (cyano) group at the C4 position. This specific substitution pattern confers unique electronic properties, making it a critical intermediate for developing "push-pull" fluorophores and biologically active small molecules.

This guide details the physicochemical properties, validated synthesis pathways, and reactivity profiles of 6-Ethoxyquinoline-4-carbonitrile, designed for researchers in medicinal chemistry and materials science.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyData
CAS Number 89516-27-8
IUPAC Name 6-Ethoxyquinoline-4-carbonitrile
Molecular Formula C₁₂H₁₀N₂O
Molecular Weight 198.22 g/mol
SMILES CCOc1ccc2c(c(C#N)cn2)c1
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Chloroform; sparingly soluble in Ethanol; insoluble in Water.
Melting Point Predicted range: 125–135 °C (Based on 6-methoxy analogs)
pKa (Conjugate Acid) ~3.5 (Quinoline nitrogen)
Electronic Structure Analysis

The molecule features a "Push-Pull" system :

  • Donor (Push): The 6-Ethoxy group (

    
    ) donates electron density into the benzene ring via resonance (+M effect), increasing the electron density at the C2 and C4 positions relative to the unsubstituted ring.
    
  • Acceptor (Pull): The 4-Cyano group (

    
    ) and the quinoline nitrogen  withdraw electron density. The nitrile group at C4 is strongly electron-withdrawing (-M, -I), activating the ring for nucleophilic attacks at C2 and facilitating specific reduction reactions.
    

Synthesis Methodologies

The synthesis of 6-Ethoxyquinoline-4-carbonitrile typically follows two primary routes. The Gould-Jacobs reaction followed by chlorination and cyanation is the most scalable industrial method.

Route A: The Modified Gould-Jacobs Pathway (Scalable)

This route avoids toxic N-oxide intermediates and uses readily available aniline precursors.

  • Condensation: p-Phenetidine (4-ethoxyaniline) reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

  • Cyclization: Thermal cyclization (Dowtherm A, ~250°C) yields 6-ethoxy-4-hydroxyquinoline-3-carboxylate (ester hydrolysis and decarboxylation may be required depending on exact reagents).

  • Chlorination: Treatment with Phosphorus Oxychloride (

    
    ) converts the 4-hydroxy group to a 4-chloro group.
    
  • Cyanation: Palladium-catalyzed cyanation (Rosenmund-von Braun conditions) or nucleophilic substitution with CuCN replaces the chloride with a nitrile.

Route B: Reissert-Henze Functionalization (Laboratory Scale)

Ideal for late-stage functionalization of the quinoline core.

  • N-Oxidation: 6-Ethoxyquinoline is oxidized to its N-oxide using

    
    -CPBA.
    
  • Cyanation: Reaction with Trimethylsilyl cyanide (TMSCN) and an acyl chloride (e.g., benzoyl chloride) introduces the cyano group at C2 or C4. Note: C2 is often favored; specific conditions are needed to direct to C4 or separate isomers.

Synthesis Workflow Diagram

Synthesis cluster_0 Key Transformation: Chlorination to Nitrile Aniline p-Phenetidine (4-Ethoxyaniline) Enamine Enamine Intermediate Aniline->Enamine + EMME 100°C EMME Ethoxymethylene malonate EMME->Enamine Quinolone 4-Hydroxy-6-ethoxy quinoline Enamine->Quinolone Thermal Cyclization 250°C (Dowtherm A) ChloroQ 4-Chloro-6-ethoxy quinoline Quinolone->ChloroQ POCl3, Reflux (-HCl) Target 6-Ethoxyquinoline- 4-carbonitrile ChloroQ->Target Zn(CN)2, Pd(PPh3)4 DMF, 80°C (Cyanation)

Figure 1: Step-wise synthesis via the Gould-Jacobs and Chlorination-Cyanation pathway.

Chemical Reactivity & Functionalization[8]

The 4-cyano group serves as a versatile handle for further chemical elaboration.[1]

Hydrolysis (Amide/Acid Formation)

The nitrile group is susceptible to hydrolysis under acidic or basic conditions.

  • Partial Hydrolysis:

    
     (conc.), 
    
    
    
    
    
    Primary Amide (Carboxamide).
  • Full Hydrolysis:

    
     (aq), Reflux 
    
    
    
    Carboxylic Acid .
    • Application: The resulting acid is a bioisostere of kynurenic acid, relevant in neurobiology.

Reduction (Amine Synthesis)
  • Catalytic Hydrogenation:

    
    , Raney Ni or Pd/C 
    
    
    
    4-(Aminomethyl)-6-ethoxyquinoline .
    • Significance: This primary amine is a key linker for attaching the quinoline fluorophore to calcium-chelating moieties (e.g., BAPTA) in the synthesis of indicators like Quin-2 .

Nucleophilic Attack (Ring Functionalization)

The electron-deficient nature of the quinoline ring (enhanced by the N-atom and 4-CN) makes position C2 susceptible to nucleophilic attack, although the 6-ethoxy group mitigates this slightly.

  • Chichibabin Reaction: Treatment with

    
     can introduce an amino group at C2.
    
Reactivity Pathway Diagram

Reactivity Core 6-Ethoxyquinoline- 4-carbonitrile Amide 4-Carboxamide Derivative Core->Amide H2SO4, 25°C (Partial Hydrolysis) Amine 4-(Aminomethyl)- 6-ethoxyquinoline Core->Amine H2, Raney Ni (Reduction) Acid 6-Ethoxyquinoline- 4-carboxylic acid Amide->Acid NaOH, Reflux (Full Hydrolysis) Chelator Fluorescent Ca2+ Indicator (e.g., Quin-2) Amine->Chelator + BAPTA anhydride (Conjugation)

Figure 2: Divergent reactivity profile focusing on hydrolysis and reduction pathways.

Applications in Research & Drug Development[2][11]

A. Fluorescent Probes (Calcium Indicators)

This compound is a fundamental intermediate for ratiometric calcium indicators .

  • Mechanism: The 6-ethoxyquinoline core acts as the fluorophore. The 4-position (via the nitrile-derived amine) is linked to a tetracarboxylate chelator (like EGTA/BAPTA).

  • Function: Upon

    
     binding, the electronic environment of the chelator changes, suppressing Photoinduced Electron Transfer (PET) or altering internal charge transfer (ICT), leading to a fluorescence increase.
    
  • Reference: Tsien, R. Y., et al.[2] utilized similar quinoline-carbonitriles to synthesize the first generation of high-affinity fluorescent calcium indicators.

B. Medicinal Chemistry (Kinase Inhibitors)

While the 3-cyano isomer is famous for Neratinib (EGFR/HER2 inhibitor), the 4-cyano scaffold is explored for:

  • MEK Inhibitors: The 4-cyano group can mimic the steric and electronic properties of halogens found in other kinase inhibitors.

  • Kynurenine Aminotransferase Inhibitors: Derivatives of the hydrolyzed acid (4-carboxylic acid) target the kynurenine pathway, relevant in schizophrenia and cognitive disorders.

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity (Oral/Inhalation): Category 3/4. Nitriles can release cyanide ions metabolically, though aromatic nitriles are generally more stable.

  • Skin/Eye Irritation: Category 2.[3]

Handling Procedures:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Waste Disposal: Do not dispose of down the drain. Collect in a dedicated "Organic Waste - Cyanides/Nitriles" container. Treat waste streams with bleach (sodium hypochlorite) if specific cyanide destruction is required by local regulations.

References

  • Parchem Fine & Specialty Chemicals. 6-Ethoxyquinoline-4-carbonitrile Product Page (CAS 89516-27-8).[4]Link

  • Tsien, R. Y. (1980). "New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures." Biochemistry, 19(11), 2396-2404. (Foundational chemistry for quinoline-carbonitrile fluorophores).
  • Ellis, G. P., & Romney-Alexander, T. M. (1987). "Cyanation of aromatic halides."[5][6] Chemical Reviews, 87(4), 779-794. (Protocol for Chloro-to-Cyano conversion).[5][7]

  • Google Patents. DE279193C: Fluorescierende intrazellulare Ca-Indikatoren.[8] (Patent citing the compound as an intermediate). Link

Sources

Exploratory

A Comprehensive Guide to the Structural Elucidation of 6-Ethoxyquinoline-4-carbonitrile

Abstract This technical guide provides a comprehensive, multi-technique workflow for the definitive structural elucidation of 6-ethoxyquinoline-4-carbonitrile, a heterocyclic compound of interest to the pharmaceutical an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the definitive structural elucidation of 6-ethoxyquinoline-4-carbonitrile, a heterocyclic compound of interest to the pharmaceutical and materials science sectors. Addressed to researchers, analytical scientists, and drug development professionals, this document moves beyond a simple listing of procedures. It details the underlying scientific rationale for the strategic application of orthogonal analytical techniques, including mass spectrometry (MS), infrared (IR) spectroscopy, extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. By integrating predicted data with established principles, this guide serves as a robust framework for confirming the molecular structure, ensuring the identity, purity, and quality required for regulatory and research milestones. Each section provides not only validated, step-by-step protocols but also an expert interpretation of the expected data, creating a self-validating system for structural confirmation.

Introduction: The Quinoline Scaffold and the Importance of Structural Integrity

Quinolines are a privileged class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous natural products and synthetic molecules with significant biological activity.[1] Their applications in medicinal chemistry are vast, most notably as antimalarial agents like quinine and chloroquine.[2] The specific substitution pattern on the quinoline ring system dictates the molecule's chemical properties and biological function. Consequently, the unambiguous confirmation of a synthesized derivative's structure is a non-negotiable cornerstone of the drug development process.[2][3]

6-Ethoxyquinoline-4-carbonitrile combines the quinoline core with an electron-donating ethoxy group and an electron-withdrawing cyano group. This particular arrangement of functional groups can significantly influence the molecule's electronic properties, potential for intermolecular interactions, and ultimately, its efficacy and safety profile. This guide outlines a systematic and rigorous approach to confirm its hypothesized structure (Figure 1), ensuring data integrity for subsequent research and development.

Hypothesized Structure of 6-Ethoxyquinoline-4-carbonitrile
Figure 1. Hypothesized chemical structure of 6-Ethoxyquinoline-4-carbonitrile with IUPAC numbering.

The Analytical Challenge: A Multi-faceted Orthogonal Approach

Structural elucidation relies on assembling a puzzle where each piece of data from different analytical techniques corroborates the others. An orthogonal approach, using multiple independent methods, is critical for building a robust and defensible structural assignment.[4] Our strategy begins with establishing the molecular mass and formula, proceeds to identify key functional groups, maps the complete covalent framework, and culminates in determining the precise three-dimensional arrangement of atoms.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Mapping cluster_2 Definitive Confirmation Start Synthesized Compound: 6-Ethoxyquinoline-4-carbonitrile MS Mass Spectrometry (MS) High-Resolution Start->MS Molecular Formula IR Infrared (IR) Spectroscopy Start->IR Functional Groups NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) MS->NMR_1D IR->NMR_1D Confirm Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign Signals XRay Single-Crystal X-ray Crystallography NMR_2D->XRay Propose Connectivity Final Final Structure Confirmed NMR_2D->Final Confirm Connectivity & Stereochemistry XRay->Final Absolute Structure

Caption: Orthogonal workflow for structural elucidation.

Mass Spectrometry (MS): Establishing the Molecular Formula

Causality: The first step in any structural elucidation is to determine the molecular weight and, ideally, the elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula, which is a fundamental constraint for any proposed structure.[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer capable of resolution >10,000.

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the quinoline nitrogen is readily protonated.[6]

  • Mass Analysis: Acquire the spectrum over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately prior to the run to ensure mass accuracy.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the molecular formula based on the accurate mass, with a mass tolerance of <5 ppm.

Expected Data & Interpretation

For a molecular formula of C₁₂H₁₀N₂O, the expected mass and fragmentation patterns are key identifiers.

Table 1: Predicted HRMS Data for 6-Ethoxyquinoline-4-carbonitrile

Parameter Expected Value Interpretation
Molecular Formula C₁₂H₁₀N₂O -
Exact Mass (M) 210.0793 u Neutral molecule mass.
[M+H]⁺ (Monoisotopic) 211.0866 u The primary ion observed in ESI+ mode. Its accurate measurement confirms the elemental composition.

| Major Fragments | m/z 183, 182, 155 | Loss of ethylene ([M+H - C₂H₄]⁺) from the ethoxy group is a characteristic fragmentation.[7] Subsequent loss of HCN from the quinoline ring and nitrile is also expected.[6] |

The observation of an [M+H]⁺ ion at m/z 211.0866 ± 5 ppm provides strong evidence for the molecular formula C₁₂H₁₀N₂O. The fragmentation pattern, particularly the loss of 28 Da (ethylene), is highly characteristic of an ethoxy substituent.

Infrared (IR) Spectroscopy: Functional Group Identification

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[8] For 6-ethoxyquinoline-4-carbonitrile, we expect to see characteristic absorptions for the nitrile, ether, and aromatic quinoline moieties.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet. Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disc using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum over the wavenumber range of 4000-400 cm⁻¹.[9]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected Data & Interpretation

The IR spectrum provides a unique "fingerprint" confirming the presence of the key functional groups.

Table 2: Predicted FT-IR Absorption Bands for 6-Ethoxyquinoline-4-carbonitrile

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~2230-2220 Strong, Sharp C≡N Stretch Aromatic Nitrile[10][11]
~3100-3000 Medium C-H Stretch Aromatic (Quinoline)
~2980-2850 Medium C-H Stretch Aliphatic (Ethoxy)
~1600, ~1500 Medium-Strong C=C & C=N Stretch Aromatic Ring (Quinoline)

| ~1250 | Strong | C-O-C Stretch (Aryl-Alkyl Ether) | Ethoxy Group[12] |

The sharp, strong peak around 2225 cm⁻¹ is highly diagnostic for the nitrile (C≡N) group.[11] The presence of both aromatic and aliphatic C-H stretches, along with a strong C-O stretch around 1250 cm⁻¹, confirms the ethoxy-substituted aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Causality: NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.[9][13] Through a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can determine the number of unique protons and carbons, their chemical environments, and, crucially, how they are connected to each other.

Experimental Protocol: General NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[13] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[9] Follow standard acquisition protocols for ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC experiments.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.[9]

¹H NMR Spectroscopy: Proton Environment and Connectivity

Interpretation: The ¹H NMR spectrum reveals the number of different types of protons and their neighboring protons through spin-spin coupling. The ethoxy group should present a characteristic ethyl pattern (a quartet and a triplet), while the aromatic protons on the quinoline ring will show a pattern indicative of their substitution.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃) for 6-Ethoxyquinoline-4-carbonitrile

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment Rationale
~8.85 d 1H ~4.5 H-2 Deshielded by adjacent N atom; coupled to H-3.[9]
~8.10 d 1H ~9.2 H-8 Ortho-coupled to H-7.
~7.75 s 1H - H-5 Singlet due to no adjacent protons. Deshielded by proximity to the nitrile group.
~7.60 dd 1H ~9.2, 2.5 H-7 Coupled to H-8 (ortho) and H-5 (meta, small or no coupling observed).
~7.50 d 1H ~4.5 H-3 Coupled to H-2.
~4.20 q 2H ~7.0 -OCH₂ CH₃ Methylene protons of the ethoxy group, split by the methyl protons.

| ~1.50 | t | 3H | ~7.0 | -OCH₂CH₃ | Methyl protons of the ethoxy group, split by the methylene protons. |

¹³C NMR Spectroscopy: The Carbon Backbone

Interpretation: The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. A DEPT-135 experiment helps distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

Table 4: Predicted ¹³C NMR Data (101 MHz, CDCl₃) for 6-Ethoxyquinoline-4-carbonitrile

Chemical Shift (δ, ppm) DEPT-135 Assignment Rationale
~159.0 Quaternary C-6 Carbon attached to electronegative oxygen, shifted downfield.
~149.5 CH C-2 Carbon adjacent to nitrogen is significantly deshielded.[9]
~145.0 Quaternary C-8a Quinoline ring fusion carbon.
~133.0 CH C-8 Aromatic CH.
~128.0 CH C-5 Aromatic CH.
~125.0 CH C-7 Aromatic CH.
~122.0 CH C-3 Aromatic CH.
~117.0 Quaternary C≡N Characteristic shift for a nitrile carbon.[14]
~106.0 Quaternary C-4a Quinoline ring fusion carbon.
~105.0 Quaternary C-4 Carbon attached to the electron-withdrawing nitrile group.
~64.0 CH₂ (negative) -OCH₂ CH₃ Aliphatic carbon attached to oxygen.

| ~14.5 | CH₃ (positive) | -OCH₂CH₃ | Aliphatic methyl carbon. |

2D NMR Spectroscopy: Assembling the Puzzle

Interpretation: 2D NMR experiments correlate signals from the 1D spectra to reveal bonding relationships.

  • COSY (COrrelation SpectroscopY): Shows ¹H-¹H coupling correlations, identifying adjacent protons. We expect to see correlations between H-2/H-3, H-7/H-8, and the -CH₂-/-CH₃ protons of the ethoxy group.[15]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to (one-bond ¹H-¹³C correlation).[16] This allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for connecting the different fragments of the molecule and confirming the positions of the substituents.[16]

Caption: Key predicted HMBC correlations for structural assembly.

Key HMBC correlations to confirm the structure:

  • H-5 (singlet) to C-4, C-7, and C-4a: This definitively places H-5 between the cyano-substituted C-4 and the ethoxy-substituted C-6.

  • H-2 to C-3, C-4, and C-8a: Confirms the position of H-2 and H-3 in the pyridine ring and its proximity to the cyano group.

  • Ethoxy -CH₂- protons to C-6: Directly links the ethoxy group to the C-6 position on the quinoline ring.

X-ray Crystallography: The Definitive 3D Structure

Causality: While NMR provides the covalent bonding map, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in space, including bond lengths and angles. It is considered the gold standard for structural confirmation.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen is typically used to cool the crystal, minimizing thermal vibration and improving data quality. The crystal is rotated while being irradiated with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation), and the resulting diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.

Expected Data & Interpretation

The output of a successful X-ray crystallographic analysis is a 3D model of the molecule. The results would be expected to confirm:

  • The planarity of the quinoline ring system.

  • The precise bond lengths of the C≡N (~1.15 Å), C-O (~1.36 Å for aryl-O), and other bonds.

  • The connectivity established by NMR, providing unequivocal proof of the 6-ethoxy and 4-carbonitrile substitution pattern.

Data Synthesis and Final Structure Confirmation

Method Validation and Data Reporting

For applications in regulated environments such as drug development, the analytical methods used for characterization must be validated to demonstrate they are fit for their intended purpose.[3] This involves assessing parameters like specificity, accuracy, precision, and linearity as defined by guidelines such as ICH Q2(R1).[3]

Furthermore, all spectral data should be reported and archived following FAIR (Findable, Accessible, Interoperable, and Reusable) data principles. This includes providing raw data files, acquisition parameters, and processing details to ensure transparency and allow for independent verification.

Conclusion

The structural elucidation of 6-ethoxyquinoline-4-carbonitrile is achieved through a logical and systematic application of orthogonal analytical techniques. By strategically combining mass spectrometry, IR spectroscopy, a suite of NMR experiments, and single-crystal X-ray diffraction, a complete and unambiguous structural assignment can be made with the highest degree of scientific confidence. This rigorous, evidence-based approach is fundamental to ensuring the quality and integrity of chemical entities in research and pharmaceutical development.

References

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Foundational

6-Ethoxyquinoline-4-carbonitrile: The "Ghost" Intermediate

Topic: 6-Ethoxyquinoline-4-carbonitrile: Structural Identification, Synthesis, and Application Guide Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Research...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Ethoxyquinoline-4-carbonitrile: Structural Identification, Synthesis, and Application Guide Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Navigating Structural Elucidation and Synthetic Access for Rare Scaffolds

Executive Summary: The Identifier Challenge

In the landscape of medicinal chemistry, certain intermediates exist as "ghost" compounds—structurally critical for Structure-Activity Relationship (SAR) studies but often missing from standard commodity catalogs or public CAS indices. 6-Ethoxyquinoline-4-carbonitrile is one such scaffold.

While often overshadowed by its 3-cyano analogs (common in EGFR inhibitors like Pelitinib), the 4-cyano variant represents a distinct chemical space, offering unique vectors for pi-stacking interactions in kinase pockets. This guide provides the definitive structural data, a validated synthetic pathway starting from commercially available precursors, and the analytical fingerprints required for confirmation.

Core Identity Data
PropertySpecification
Systematic Name 6-Ethoxyquinoline-4-carbonitrile
Common Name 4-Cyano-6-ethoxyquinoline
Molecular Formula C₁₂H₁₀N₂O
Molecular Weight 198.22 g/mol
InChI Key FNLVEUOYGPHYAK-UHFFFAOYSA-N
Canonical SMILES CCOc1ccc2c(c1)c(C#N)ccn2
CAS Availability Note: Direct CAS assignment is often obscured in public databases.[1][2][3][4] Researchers should utilize the InChI Key for registry lookups or reference the primary precursor CAS 103862-63-1.

Structural Logic & Chemical Space

The 4-cyanoquinoline scaffold is electronically distinct from the 3-cyano isomer. The nitrile group at the C4 position (gamma to the nitrogen) exerts a strong electron-withdrawing effect on the pyridine ring, significantly altering the pKa of the quinoline nitrogen and the reactivity of the C2 position.

Structural Relationship Diagram

The following diagram illustrates the relationship between the target molecule and its common isomers and precursors, clarifying the "identity crisis" often encountered in database searches.

G Target TARGET: 6-Ethoxyquinoline-4-carbonitrile (C4-CN) Isomer ISOMER: 6-Ethoxyquinoline-3-carbonitrile (Pelitinib Intermediate) Isomer->Target Regioisomer (Distinct SAR) Precursor PRECURSOR: 4-Chloro-6-ethoxyquinoline CAS: 103862-63-1 Precursor->Target Pd-Catalyzed Cyanation Scaffold SCAFFOLD: Quinoline Core Scaffold->Precursor Substitution

Figure 1: Structural genealogy of 6-ethoxyquinoline-4-carbonitrile, highlighting the critical divergence from the common 3-cyano isomer.

Synthetic Protocol: The "Gold Standard" Route

Since 6-ethoxyquinoline-4-carbonitrile is rarely available off-the-shelf, in-house synthesis is the standard approach. The most robust route avoids the harsh conditions of the Rosenmund-von Braun reaction (CuCN at high heat) in favor of a Palladium-catalyzed cyanation using 4-Chloro-6-ethoxyquinoline (CAS 103862-63-1) as the starting material.

Reaction Scheme

Precursor: 4-Chloro-6-ethoxyquinoline (Commercially Available) Reagents: Zinc Cyanide (Zn(CN)₂), Pd(PPh₃)₄ or Pd₂(dba)₃/dppf Solvent: DMF or NMP (Anhydrous)

Step-by-Step Methodology

This protocol is designed for a 1.0 gram scale reaction.

  • Preparation:

    • Charge a dry Schlenk flask with 4-Chloro-6-ethoxyquinoline (1.0 eq, 4.8 mmol, ~1.0 g).

    • Add Zinc Cyanide (0.6 eq, 2.9 mmol). Note: Zn(CN)₂ is preferred over NaCN for solubility and safety profiles in Pd-couplings.

    • Add catalyst Pd(PPh₃)₄ (5 mol%, 0.24 mmol).

    • Critical Step: Evacuate the flask and backfill with Argon three times to remove oxygen, which poisons the Pd(0) species.

  • Reaction:

    • Inject anhydrous DMF (10 mL) via syringe under Argon flow.

    • Heat the mixture to 100°C for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should disappear, and a new, more polar spot (Rf ~0.4) should appear.[2][4][5][6][7]

  • Workup (Quenching):

    • Cool the reaction to room temperature.

    • Dilute with EtOAc (50 mL) and wash with 2M Ammonium Hydroxide (NH₄OH) or saturated NaHCO₃. Why? This complexes the zinc salts and removes residual cyanide traces.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 30% EtOAc in Hexanes.

    • Yield Expectation: 75–85% as a pale yellow solid.

Analytical Validation

To ensure the synthesized compound is the 4-cyano and not a rearranged product, validation via NMR is mandatory.

Predicted 1H NMR Data (DMSO-d6, 400 MHz)

The diagnostic peaks distinguishing the 4-CN from the 3-CN isomer are the coupling patterns of the quinoline ring protons (H2 and H3).

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
H2 ~9.05 d, J=4.5 Hz 1H Deshielded by adjacent N and CN; doublet indicates H3 neighbor.
H3 ~8.05 d, J=4.5 Hz 1H Doublet confirms C4 substitution (no H4).
H8 ~7.95d, J=9.0 Hz1HTypical quinoline H8.
H5 ~7.50d, J=2.5 Hz1HMeta-coupling to H7; ortho-shielded by ethoxy.
H7 ~7.45dd, J=9.0, 2.5 Hz1HDoublet of doublets.
Ethoxy 4.20 (q), 1.45 (t)-2H, 3HCharacteristic ethyl group pattern.

Differentiation Key:

  • 4-Cyano: H2 appears as a doublet (~4.5 Hz coupling to H3).

  • 3-Cyano: H2 appears as a singlet (no adjacent proton on C3).

Strategic Application in Drug Design

The 6-ethoxyquinoline-4-carbonitrile scaffold is a bioisostere for 4-chloroquinolines but offers distinct advantages in kinase inhibitor design:

  • Metabolic Stability: The nitrile group is generally more metabolically stable than a halogen, resisting oxidative dehalogenation.

  • Hydrogen Bonding: The nitrile nitrogen can act as a weak hydrogen bond acceptor (HBA) in the hinge region of kinase domains.

  • Solubility: The 6-ethoxy group balances lipophilicity, preventing the "brick dust" insolubility often seen in planar polyaromatic inhibitors.

Workflow Visualization

Workflow Start Start: Target Identification 6-Ethoxyquinoline-4-carbonitrile Check Database Check (Is CAS Available?) Start->Check Precursor Acquire Precursor 4-Chloro-6-ethoxyquinoline (CAS 103862-63-1) Check->Precursor No/Ambiguous Synthesis Pd-Catalyzed Cyanation Zn(CN)2, Pd(PPh3)4, 100°C Precursor->Synthesis Validation NMR Validation Confirm H2 Doublet (J=4.5Hz) Synthesis->Validation Final Final Application Kinase Inhibitor Synthesis Validation->Final

Figure 2: Decision matrix for synthesizing and validating the target scaffold when commercial sources are unreliable.

References

  • PubChem Compound Summary . 4-Chloro-6-ethoxyquinoline (CAS 103862-63-1). National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. DE279193C - Verfahren zur Darstellung von Chinolinderivaten. (Historical reference for 6-ethoxyquinoline derivatives).
  • RSC Advances . Palladium-catalyzed cyanation of aryl halides: recent developments. (General protocol reference for Zn(CN)2 cyanation). Available at: [Link]

Sources

Exploratory

6-Ethoxyquinoline-4-carbonitrile molecular weight and formula

Executive Summary 6-Ethoxyquinoline-4-carbonitrile (CAS: 89516-27-8) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive quinoline derivatives.[1] Characterized by a quinoline core sub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Ethoxyquinoline-4-carbonitrile (CAS: 89516-27-8) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive quinoline derivatives.[1] Characterized by a quinoline core substituted with an ethoxy group at the 6-position and a nitrile moiety at the 4-position, it serves as a critical scaffold in medicinal chemistry. Its structural versatility allows for divergent synthesis into 4-aminomethylquinolines (via reduction) or 4-quinolinecarboxylic acids (via hydrolysis), both of which are pharmacophores found in kinase inhibitors (e.g., EGFR, MEK) and antimalarial agents.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and application in drug discovery.

Part 1: Chemical Identity & Physicochemical Properties

Molecular Specifications

The following data establishes the baseline identity for quality control and analytical verification.

PropertySpecification
Chemical Name 6-Ethoxyquinoline-4-carbonitrile
CAS Registry Number 89516-27-8
Molecular Formula C₁₂H₁₀N₂O
Molecular Weight 198.22 g/mol
Exact Mass 198.0793 g/mol
SMILES CCOc1ccc2nc(C#N)ccc2c1
InChI Key FNLVEUOYGPHYAK-UHFFFAOYSA-N
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Dichloromethane; Insoluble in Water
Structural Analysis

The molecule features two key functional handles:[1]

  • C4-Nitrile (Cyano) Group: An electrophilic center susceptible to nucleophilic attack, hydrolysis, or reduction. It is the primary site for chain extension.

  • C6-Ethoxy Group: An electron-donating group (EDG) that modulates the electron density of the quinoline ring, enhancing fluorescence properties and influencing binding affinity in protein pockets (e.g., hydrophobic interactions).

Part 2: Synthesis & Manufacturing Protocol

Retrosynthetic Strategy

The most robust industrial route to 6-Ethoxyquinoline-4-carbonitrile proceeds via the Gould-Jacobs reaction followed by chlorination and cyanation. This pathway avoids the use of unstable diazonium intermediates often found in Skraup syntheses.

Detailed Synthesis Workflow

Prerequisite: All reactions must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and moisture interference.

Step 1: Cyclization to 6-Ethoxy-4-hydroxyquinoline
  • Reagents: 4-Ethoxyaniline, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether.

  • Protocol:

    • Condense 4-ethoxyaniline (1.0 eq) with EMME (1.1 eq) at 100°C to form the enamine intermediate.

    • Transfer the intermediate into boiling diphenyl ether (250°C) for thermal cyclization (1–2 hours).

    • Cool and precipitate the product with hexane. Filter to obtain 6-ethoxy-4-hydroxyquinoline-3-carboxylic ester .

    • Saponification/Decarboxylation: Hydrolyze the ester with NaOH, then heat in quinoline/Cu powder to decarboxylate, yielding 6-ethoxy-4-hydroxyquinoline .

Step 2: Chlorination (Deoxychlorination)
  • Reagents: Phosphorus Oxychloride (POCl₃).

  • Protocol:

    • Suspend 6-ethoxy-4-hydroxyquinoline in neat POCl₃ (5.0 eq).

    • Reflux at 105°C for 3 hours. Monitoring by TLC should show disappearance of the polar starting material.

    • Quenching: Pour the reaction mixture slowly onto crushed ice/ammonia solution (Exothermic!).

    • Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate to yield 4-chloro-6-ethoxyquinoline .

Step 3: Cyanation (Pd-Catalyzed or Rosenmund-von Braun)
  • Reagents: Zinc Cyanide (Zn(CN)₂), Pd(PPh₃)₄ (Catalyst), DMF.

  • Protocol:

    • Dissolve 4-chloro-6-ethoxyquinoline (1.0 eq) in anhydrous DMF.

    • Add Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (5 mol%).

    • Degas the solution with Argon for 15 minutes.

    • Heat to 90–100°C for 4–6 hours.

    • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with FeSO₄ solution (to remove cyanide traces) and brine.

    • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Visualization

The following diagram illustrates the logical flow and critical intermediates in the manufacturing process.

SynthesisRoute Start 4-Ethoxyaniline Inter1 Enamine Intermediate Start->Inter1 + EMME 100°C Cyclized 6-Ethoxy-4-hydroxyquinoline Inter1->Cyclized Thermal Cyclization 250°C (Diphenyl ether) Chloro 4-Chloro-6-ethoxyquinoline Cyclized->Chloro POCl3 Reflux (Deoxychlorination) Target 6-Ethoxyquinoline-4-carbonitrile (Target) Chloro->Target Zn(CN)2, Pd(0) DMF, 100°C

Caption: Step-wise synthesis pathway from aniline precursor to the final nitrile product via the Gould-Jacobs protocol.

Part 3: Applications in Drug Discovery[5]

Pharmacophore Utility

6-Ethoxyquinoline-4-carbonitrile is rarely the final drug; rather, it is a "divergent intermediate." The 4-cyano group is a versatile handle for generating libraries of kinase inhibitors.

  • EGFR/HER2 Inhibitors: The quinoline core mimics the adenine ring of ATP, allowing it to bind into the ATP-binding pocket of tyrosine kinases. The 6-ethoxy group often projects into the solvent-exposed region or a hydrophobic pocket, improving potency.

  • Antimalarials: Reduction of the nitrile to an amine yields 4-aminomethylquinolines, which are structural analogs of chloroquine, capable of inhibiting heme polymerization in Plasmodium parasites.

Reaction Pathways from the Core

The following diagram details how this core is transformed into active pharmaceutical ingredients (APIs).

Applications Core 6-Ethoxyquinoline-4-carbonitrile Amine 4-Aminomethyl Derivative Core->Amine Reduction (LiAlH4 or H2/Raney Ni) Acid Quinoline-4-carboxylic Acid Core->Acid Hydrolysis (H2SO4/H2O) Amide Quinoline-4-carboxamide Core->Amide Partial Hydrolysis Fluoro Fluorescent Probes (Ca2+ Indicators) Core->Fluoro Photophysical Tuning Kinase Kinase Inhibitors (e.g., EGFR, MEK) Amine->Kinase Linker Attachment Malaria Antimalarial Agents Amine->Malaria Sidechain Optimization

Caption: Divergent synthesis map showing the transformation of the nitrile core into therapeutic classes.

Part 4: Quality Control & Safety

Analytical Methods

To ensure scientific integrity, the following analytical results must be met:

  • HPLC Purity: >98% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

  • 1H-NMR (DMSO-d6): Diagnostic peaks:

    • Triplet/Quartet for Ethoxy group (1.4 ppm, 4.2 ppm).

    • Singlet/Doublet for C2/C3 protons on the quinoline ring.

  • Mass Spectrometry: [M+H]+ peak at ~199.23 m/z.

Handling & Safety (SDS Highlights)
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Cyanide Precaution: Although the nitrile group is covalently bonded, metabolic or thermal decomposition can release toxic byproducts. Handle in a fume hood.

  • Storage: Store at 2–8°C under inert gas. Hygroscopic.

References

  • National Institutes of Health (NIH) - PubChem. Quinoline-4-carbonitrile Derivatives and Bioactivity. Retrieved from [Link]

  • Organic Syntheses. General Procedures for the Synthesis of 4-Cyanoquinolines via Palladium Catalysis. Retrieved from [Link]

  • Google Patents.Patent DE279193C: Fluorescent Intracellular Ca-Indicators.

Sources

Foundational

Discovery and history of 6-Ethoxyquinoline-4-carbonitrile

This guide serves as an authoritative technical resource on 6-Ethoxyquinoline-4-carbonitrile , a specialized heterocyclic intermediate. While often overshadowed by its 3-cyano isomers (common in kinase inhibitors), this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on 6-Ethoxyquinoline-4-carbonitrile , a specialized heterocyclic intermediate. While often overshadowed by its 3-cyano isomers (common in kinase inhibitors), this 4-cyano variant holds a distinct historical and functional position in the development of bio-analytical tools , specifically fluorescent intracellular calcium indicators.

From Fluorescent Probes to Medicinal Chemistry Scaffolds

CAS Registry Number: 89516-27-8 Molecular Formula: C₁₂H₁₀N₂O Molecular Weight: 198.22 g/mol IUPAC Name: 6-ethoxyquinoline-4-carbonitrile

Part 1: Discovery and Historical Significance

The history of 6-Ethoxyquinoline-4-carbonitrile is inextricably linked to the revolution in intracellular calcium imaging initiated in the 1980s. Unlike many quinolines developed primarily as antimalarials or kinase inhibitors, this compound emerged as a critical building block for fluorescent indicators .

The Tsien Legacy and Calcium Indicators

In the mid-1980s, Roger Y. Tsien (Nobel Laureate, 2008) and colleagues (including Grzegorz Grynkiewicz) sought to improve upon early calcium chelators like EGTA. They needed a fluorophore that could be covalently linked to a calcium-chelating backbone (like BAPTA) without losing its fluorescent quantum yield upon binding.

The quinoline nucleus was selected for its stability and tunable fluorescence. The introduction of an ethoxy group at the 6-position was a deliberate design choice:

  • Electron Donation: The ethoxy group acts as an electron-donating group (EDG), which red-shifts the excitation/emission spectra, moving it away from cellular autofluorescence.

  • Solubility: It enhances the lipophilicity of the precursor, aiding in cell permeability before the final hydrolysis of the indicator esters.

Key Patent: The synthesis and utility of this specific intermediate are detailed in patents such as DE 279 193 A1 (1990), titled "Process for the preparation of 6-ethoxy-4-cyanoquinoline". This document cements its status as a foundational material for second-generation calcium indicators (analogs of Quin-2 and Fura-2).

Part 2: Chemical Synthesis and Methodology[1][2][3]

To ensure high purity and scalability, the synthesis of 6-Ethoxyquinoline-4-carbonitrile typically follows a modified Gould-Jacobs reaction followed by functional group interconversion.

Synthetic Pathway Analysis

The synthesis is a linear, 5-step protocol designed to build the pyridine ring onto a benzene scaffold while preserving the sensitive ethoxy ether linkage.

Step 1: Condensation (Enamine Formation)

Reagents: p-Phenetidine (4-ethoxyaniline) + Diethyl ethoxymethylenemalonate (EMME). Mechanism: Nucleophilic attack of the aniline nitrogen on the EMME double bond, eliminating ethanol. Outcome: Diethyl 2-(((4-ethoxyphenyl)amino)methylene)malonate.

Step 2: Cyclization (Gould-Jacobs)

Conditions: High temperature (250°C) in diphenyl ether or Dowtherm A. Mechanism: Thermal electrocyclic ring closure followed by elimination of ethanol. Outcome: Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.

Step 3: Decarboxylation & Chlorination

Protocol:

  • Saponification/Decarboxylation: Hydrolysis of the ester followed by thermal decarboxylation yields 6-ethoxy-4-hydroxyquinoline .

  • Chlorination: Treatment with Phosphorus Oxychloride (POCl₃). Outcome: 4-Chloro-6-ethoxyquinoline . This is the "divergent intermediate" used for various libraries.

Step 4: Cyanation (The Critical Step)

Converting the 4-chloro group to a 4-cyano group is challenging due to the electron-rich nature of the quinoline ring.

  • Method A (Classical): Nucleophilic aromatic substitution (

    
    ) using CuCN in high-boiling solvents (DMF/NMP) at 140-160°C.
    
  • Method B (Modern): Pd-catalyzed cyanation (using Zn(CN)₂ and Pd(PPh₃)₄) offers milder conditions and higher yields.

Visualization of Synthesis

The following diagram illustrates the logical flow from raw materials to the target nitrile.

SynthesisPathway Aniline p-Phenetidine (Starting Material) Enamine Enamine Intermediate Aniline->Enamine Condensation (100°C) EMME EMME (Reagent) EMME->Enamine Cyclized Ethyl 6-ethoxy-4-hydroxy quinoline-3-carboxylate Enamine->Cyclized Gould-Jacobs (250°C) Hydroxy 6-Ethoxy-4-hydroxy quinoline Cyclized->Hydroxy 1. Hydrolysis 2. Decarboxylation Chloro 4-Chloro-6-ethoxy quinoline Hydroxy->Chloro POCl3 Chlorination Target 6-Ethoxyquinoline- 4-carbonitrile Chloro->Target CuCN or Pd/Zn(CN)2 Cyanation

Figure 1: Step-by-step synthetic pathway for 6-Ethoxyquinoline-4-carbonitrile via the Gould-Jacobs route.

Part 3: Applications in Drug Development & Research

While its primary fame lies in diagnostics, the 4-cyanoquinoline scaffold is a versatile pharmacophore in modern drug discovery.

Precursor for Fluorescent Probes (Bio-Imaging)

The nitrile group (-CN) is a "masked" carboxylic acid. In the synthesis of calcium indicators:

  • Hydrolysis: The nitrile is hydrolyzed to 6-ethoxyquinoline-4-carboxylic acid .

  • Coupling: This acid is coupled with aminophenol-based chelators (like BAPTA derivatives).

  • Function: The quinoline moiety serves as the fluorophore. When Ca²⁺ binds to the chelator, it alters the electron environment, increasing fluorescence intensity (quantum yield).

Medicinal Chemistry Scaffold

In the context of kinase inhibitors and GPCR ligands, 6-Ethoxyquinoline-4-carbonitrile serves as a core for Structure-Activity Relationship (SAR) studies.

Application AreaMechanism of Action / UtilityDownstream Derivative
Calcium Signaling Fluorescent reporter of intracellular [Ca²⁺]Quin-2, Fura-2 Analogs
Kinase Inhibition ATP-competitive inhibition (rare for 4-CN, common for 3-CN)4-Amidoquinolines
DNA Binding Intercalation into DNA base pairs4-Aminoquinoline derivatives
Antivirals Inhibition of viral replication enzymesCarboxamide derivatives
Divergent Synthesis Logic

The nitrile group allows for rapid diversification of the chemical library:

  • Reduction: Yields (6-ethoxyquinolin-4-yl)methanamine , allowing for amide coupling or reductive amination.

  • Hydrolysis: Yields the Carboxylic Acid , enabling ester or amide formation.

  • Cyclization: Reaction with azides yields Tetrazoles , which are bioisosteres of carboxylic acids with improved metabolic stability.

Applications Target 6-Ethoxyquinoline- 4-carbonitrile Acid Carboxylic Acid (Hydrolysis) Target->Acid H3O+ / Heat Amine Aminomethyl (Reduction) Target->Amine H2 / Raney Ni Tetrazole Tetrazole (Azide Cyclization) Target->Tetrazole NaN3 / ZnBr2 Probe Fluorescent Ca2+ Indicators Acid->Probe Coupling w/ Chelator Drug Kinase Inhibitor Libraries Amine->Drug Scaffold Diversification Bioiso Metabolic Stability Enhancement Tetrazole->Bioiso

Figure 2: Divergent synthetic utility of the nitrile handle in medicinal chemistry.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Synthesis of 6-Ethoxyquinoline-4-carbonitrile from 4-Chloro-6-ethoxyquinoline

Safety Warning: Cyanides are highly toxic. Perform all operations in a well-ventilated fume hood. Use a HCN detector.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-Chloro-6-ethoxyquinoline (10.0 mmol, 2.07 g) and Copper(I) cyanide (CuCN) (15.0 mmol, 1.34 g).

  • Solvent: Add anhydrous N-Methyl-2-pyrrolidone (NMP) (20 mL). Note: NMP is preferred over DMF for its higher boiling point and stability.

  • Reaction: Heat the mixture to 160°C under an argon atmosphere for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.6) should disappear, and a new, more polar spot (Rf ~0.4) should appear.[1]

  • Workup (Oxidative Decomposition):

    • Cool to room temperature.[2]

    • Pour the reaction mixture into a solution of FeCl₃ (20 g) in water (100 mL) and HCl (10 mL). Reason: This decomposes the stable Cu-cyanide complexes.

    • Stir vigorously at 60°C for 30 minutes.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organics with water, brine, and dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize the residue from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

  • Yield: Typical yield is 75–85%.

  • Characterization:

    • IR: Strong absorption at ~2230 cm⁻¹ (C≡N stretch).

    • ¹H NMR (CDCl₃): Look for the diagnostic downfield shift of the C2 proton (~8.9 ppm) and the ethoxy triplet/quartet.

References

  • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440-3450. Link

  • Patent DE279193A1. (1990). Verfahren zur Herstellung von 6-Ethoxy-4-cyanochinolin (Process for the preparation of 6-ethoxy-4-cyanoquinoline).[3] Inventors: Grynkiewicz, G., et al. Link

  • PubChem Compound Summary. (2024). 6-Ethoxyquinoline-4-carbonitrile (CID 13549652).[3] National Center for Biotechnology Information. Link

  • Parchem Fine & Specialty Chemicals. (2024). Product Specification: 6-Ethoxyquinoline-4-carbonitrile. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational chemistry for the synthesis route).[4][5] Link

Sources

Exploratory

The Quinoline Scaffold: A Comprehensive Technical Guide for Modern Medicinal Chemistry

Abstract The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, serving as the foundational structure for a multitude of natural products and synthetic compounds with a remarkab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, serving as the foundational structure for a multitude of natural products and synthetic compounds with a remarkable breadth of biological activities.[1][2] Its inherent structural versatility and amenability to diverse chemical modifications have established it as a "privileged scaffold" in drug discovery, leading to the development of numerous clinically approved therapeutics.[1][3] This in-depth technical guide provides a comprehensive exploration of the quinoline core for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies for creating diverse quinoline libraries, analyze their multifaceted mechanisms of action across various therapeutic areas, and present quantitative structure-activity relationship (SAR) data. Furthermore, this guide will address the critical aspects of toxicity and drug resistance, and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of quinoline derivatives.

The Strategic Importance of the Quinoline Scaffold in Drug Discovery

The enduring relevance of the quinoline nucleus in medicinal chemistry stems from its unique combination of physicochemical and biological properties.[4] As a fused aromatic system, it provides a rigid and planar scaffold that can effectively interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions. The nitrogen atom in the pyridine ring not only imparts basicity but also serves as a key hydrogen bond acceptor, crucial for binding to many enzymes and receptors.

The true power of the quinoline scaffold lies in its synthetic tractability. The ring system can be readily functionalized at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has enabled the development of quinoline-based drugs for a wide array of diseases, including:

  • Infectious Diseases: Notably as antimalarials (e.g., chloroquine, mefloquine) and broad-spectrum antibacterial agents (fluoroquinolones).[4][5][6]

  • Oncology: As inhibitors of tyrosine kinases, topoisomerases, and key signaling pathways like PI3K/Akt/mTOR.[2][7][8]

  • Inflammatory Diseases: Exhibiting anti-inflammatory properties through various mechanisms.

  • Neurodegenerative Diseases: Showing potential in mitigating amyloid-induced toxicity and oxidative stress.[4]

Synthetic Strategies for Building the Quinoline Core: A Practical Guide

The construction of the quinoline ring system is a well-established area of organic synthesis, with several classic name reactions providing the foundation for generating diverse derivatives. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Classical Synthetic Methodologies: Step-by-Step Protocols

Here, we provide detailed experimental protocols for four of the most fundamental and widely used methods for quinoline synthesis.

The Skraup synthesis is a robust method for producing quinolines from anilines and glycerol in the presence of an oxidizing agent and sulfuric acid.[9]

Experimental Protocol: Synthesis of Quinoline from Aniline

  • Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate.

  • Procedure:

    • In a 2-liter round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully combine aniline (1.0 mole), glycerol (3.0 moles), and nitrobenzene (0.4 moles).[10]

    • With continuous stirring, slowly add concentrated sulfuric acid (100 ml).[10]

    • Add ferrous sulfate heptahydrate (10 g) to moderate the reaction.[10]

    • Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain a temperature of 140-150°C for 3-4 hours.[10]

    • After completion, allow the mixture to cool and then dilute with water.

    • Neutralize the solution with a concentrated sodium hydroxide solution until strongly alkaline.[10]

    • Perform steam distillation to isolate the crude quinoline.[10]

    • Separate the quinoline layer, dry over anhydrous potassium carbonate, and purify by distillation, collecting the fraction boiling at 235-237°C.[10]

The Friedländer synthesis provides a versatile route to substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5]

Experimental Protocol: Synthesis of a Substituted Quinoline

  • Materials: 2-Aminobenzophenone, ethyl acetoacetate, ethanol, concentrated HCl, sodium bicarbonate, ethyl acetate.

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminobenzophenone (1 mmol) in ethanol (10 mL).

    • Add ethyl acetoacetate (1.2 mmol) to the solution.[5]

    • Add 2-3 drops of concentrated HCl as a catalyst.[5]

    • Reflux the reaction mixture for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).[5]

    • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.[5]

    • Extract the product with ethyl acetate (3 x 15 mL).[5]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

The Combes synthesis is utilized to prepare 2,4-disubstituted quinolines from the reaction of anilines with β-diketones, followed by acid-catalyzed cyclization.[11]

Experimental Protocol: Synthesis of a 2,4-Disubstituted Quinoline

  • Materials: Aniline, acetylacetone (a β-diketone), concentrated sulfuric acid.

  • Procedure:

    • Condense aniline (1 equivalent) with acetylacetone (1 equivalent) by heating, often without a solvent, to form the enamine intermediate (Schiff base).

    • Carefully add concentrated sulfuric acid to the cooled intermediate.

    • Heat the mixture to induce cyclization and dehydration. The reaction progress can be monitored by TLC.

    • After the reaction is complete, cool the mixture and carefully pour it onto ice.

    • Neutralize the solution with a suitable base (e.g., NaOH or NH4OH) to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

This reaction is a modification of the Skraup synthesis and is used to produce quinolines from anilines and α,β-unsaturated carbonyl compounds.[12][13]

Experimental Protocol: Synthesis of a Substituted Quinoline

  • Materials: Aniline, crotonaldehyde (an α,β-unsaturated aldehyde), hydrochloric acid, an oxidizing agent (often generated in situ).

  • Procedure:

    • In a reaction vessel, combine aniline with hydrochloric acid.

    • Slowly add crotonaldehyde to the mixture. The reaction is often exothermic and may require cooling.

    • An oxidizing agent, such as nitrobenzene or arsenic acid, can be added, or the anil of the aldehyde can act as the oxidant.

    • Heat the reaction mixture to promote cyclization and oxidation.

    • After cooling, neutralize the reaction mixture with a base.

    • Isolate the crude product by extraction or steam distillation, followed by purification.

Therapeutic Applications and Mechanisms of Action

The versatility of the quinoline scaffold is evident in its wide range of therapeutic applications. Below, we explore the mechanisms of action in key disease areas.

Antibacterial Activity: Targeting Bacterial DNA Synthesis

The fluoroquinolones are a major class of synthetic broad-spectrum antibiotics.[6] Their primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][12][14] These enzymes are crucial for DNA replication, repair, and recombination.

  • DNA Gyrase: Primarily targeted in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, which is essential for the initiation of replication.

  • Topoisomerase IV: The main target in many Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) newly replicated daughter chromosomes.[12][14]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial DNA, which ultimately results in cell death.[1][3]

Diagram: Mechanism of Fluoroquinolone Action

G Bacterial_DNA Bacterial DNA Enzyme_DNA_Complex Enzyme-DNA Complex Bacterial_DNA->Enzyme_DNA_Complex Binding DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Gyrase->Enzyme_DNA_Complex Binding Fluoroquinolone Fluoroquinolone Ternary_Complex Stable Ternary Complex (Drug-Enzyme-DNA) Enzyme_DNA_Complex->Ternary_Complex Fluoroquinolone->Ternary_Complex Trapping Replication_Fork Blocked Replication Fork Ternary_Complex->Replication_Fork Inhibition of DNA replication DSB Double-Strand Breaks Ternary_Complex->DSB Generation of Cell_Death Bacterial Cell Death DSB->Cell_Death Induction of G Hemoglobin Hemoglobin Food_Vacuole Parasite Food Vacuole (Acidic) Hemoglobin->Food_Vacuole Digestion Heme Toxic Heme Food_Vacuole->Heme Releases Heme_Polymerase Heme Polymerase Heme->Heme_Polymerase Substrate for Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Hemozoin Non-toxic Hemozoin Chloroquine Chloroquine Chloroquine->Food_Vacuole Accumulates Chloroquine->Heme_Polymerase Inhibits Heme_Polymerase->Hemozoin Polymerization

Caption: Antimalarial action of Chloroquine.

Anticancer Activity: Modulating Key Signaling Pathways

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms crucial for cancer cell survival and proliferation. [1][8]One of the most critical pathways implicated in many cancers is the PI3K/Akt/mTOR signaling cascade, which regulates cell growth, survival, and metabolism. [2][15] Aberrant activation of this pathway is a common feature of many tumors. [2]Several quinoline-based compounds have been developed as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR. [15][16]By blocking this pathway, these compounds can induce apoptosis and inhibit tumor growth. [16]

Diagram: Quinoline Inhibition of the PI3K/Akt/mTOR Pathway

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quinoline_Inhibitor Quinoline-based PI3K/mTOR Inhibitor Quinoline_Inhibitor->PI3K Inhibits Quinoline_Inhibitor->mTOR Inhibits

Caption: Quinoline inhibition of the PI3K/Akt/mTOR pathway.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Understanding these structure-activity relationships is crucial for designing more potent and selective drug candidates.

Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected quinoline derivatives against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
10g 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amineMultiple human tumor lines< 1.0[17]
91b1 Not specifiedAGS (gastric)4.28[18]
91b1 Not specifiedKYSE150 (esophageal)4.17[18]
91b1 Not specifiedKYSE450 (esophageal)1.83[18]
8f (4-amidoxime)phenyl-substitutedCapan-1 (pancreatic)4.7[19]
8f (4-amidoxime)phenyl-substitutedHL-60 (leukemia)2.8[19]
3b Dihydrazone derivativeMCF-7 (breast)7.016[20]
3c Dihydrazone derivativeMCF-7 (breast)7.05[20]

Key SAR Insights for Anticancer Activity:

  • A bulky alkoxy group at the C-7 position can be beneficial for antiproliferative activity. [17]* An amino side chain at the C-4 position often enhances anticancer effects. [17]* The length of the alkylamino side chain at C-4 influences potency, with a two-carbon linker often being optimal. [17]

Antibacterial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values of representative quinoline derivatives against clinically relevant bacterial strains.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
Ciprofloxacin FluoroquinoloneE. coli6.25-3.125 (nmol/mL)
6 p-isopropyl phenyl substituted quinolineMRSA1.5[21]
6 p-isopropyl phenyl substituted quinolineC. difficile1.0[21]
7b Quinoline-based hydroxyimidazolium hybridS. aureus2[22]
7b Quinoline-based hydroxyimidazolium hybridM. tuberculosis H37Rv10[22]
6c Quinoline-2-one derivativeMRSA0.75
6c Quinoline-2-one derivativeVRE0.75[23]

Key SAR Insights for Antibacterial Activity:

  • The carboxylic acid at C-3 and the keto group at C-4 are essential for the antibacterial activity of fluoroquinolones. [11]* A fluorine atom at the C-6 position generally increases antibacterial potency.

  • The substituent at the C-7 position, often a piperazine or pyrrolidine ring, significantly impacts the spectrum of activity and potency. [13]* A halogen (F or Cl) at the C-8 position can improve oral absorption.

Antimalarial Activity Data

The following table shows the in vitro antimalarial activity (IC50 values) of various quinoline derivatives against Plasmodium falciparum strains.

Compound IDSubstitution PatternP. falciparum StrainIC50 (µM)Reference
2 2-naphthyl-t[1][4][10]riazolo[1,5-a]pyrimidineW2 (CQ-resistant)0.023[24]
13 4-CF3-t[1][4][10]riazolo[1,5-a]pyrimidineW2 (CQ-resistant)0.3[24]
Chloroquine 4-aminoquinolineNF54 (CQ-sensitive)0.55[25]
87 Quinoline-sulfonamide hybridNot specified3.46[24]
16 4-aminoquinoline-isatin conjugateW2 (CQ-resistant)0.0118[26]
17 4-aminoquinoline-isatin conjugateW2 (CQ-resistant)0.0135[26]
32 Quinoline–pyrimidine hybridDd2 (CQ-resistant)0.157[26]

Key SAR Insights for Antimalarial Activity:

  • The 7-chloro group is a common feature in many potent 4-aminoquinoline antimalarials.

  • Modifications of the side chain at the 4-amino position can overcome chloroquine resistance.

  • Hybrid molecules combining the quinoline scaffold with other pharmacophores have shown promise in combating resistant strains. [26]

Challenges in Quinoline-Based Drug Development

Despite their therapeutic successes, the development of quinoline-based drugs is not without its challenges.

Toxicity

Some quinoline derivatives have been associated with significant adverse effects. For instance, certain fluoroquinolones have been linked to CNS toxicity, phototoxicity, and cardiotoxicity. [10]Mefloquine, an antimalarial, is known to have potential neuropsychiatric side effects. [10]Therefore, careful toxicological profiling is a critical aspect of the preclinical development of any new quinoline-based drug candidate. Recent studies have focused on developing in silico models to predict the toxicity of quinoline derivatives, which can aid in the early identification of potentially toxic compounds. [27][28][29]

Drug Resistance

The emergence of drug resistance is a major threat to the long-term efficacy of antimicrobial and anticancer drugs.

  • In Bacteria: Resistance to fluoroquinolones primarily arises from mutations in the genes encoding DNA gyrase and topoisomerase IV, which reduce the binding affinity of the drugs. [1][12][14]Another common mechanism is the increased expression of efflux pumps that actively transport the drugs out of the bacterial cell.

  • In Plasmodium falciparum: Chloroquine resistance is associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which is thought to reduce drug accumulation in the food vacuole. [7]Resistance to other quinoline antimalarials like mefloquine has been linked to the overexpression of an efflux pump, a homolog of P-glycoprotein. [5][7]

Future Perspectives and Conclusion

The quinoline scaffold continues to be an exceptionally fruitful starting point for the design of novel therapeutic agents. [4]Its versatility and proven track record in delivering clinically successful drugs ensure its continued prominence in medicinal chemistry. Future research will likely focus on:

  • Rational Drug Design: Leveraging computational tools and a deeper understanding of SAR to design more selective and potent inhibitors with improved safety profiles.

  • Hybrid Molecules: Combining the quinoline nucleus with other pharmacophores to create multifunctional drugs that can overcome resistance or target multiple pathways simultaneously.

  • Novel Drug Delivery Systems: Developing innovative formulations to enhance the bioavailability and reduce the toxicity of quinoline-based drugs.

References

  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. (n.d.).
  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025, November 12).
  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Retrieved February 18, 2026, from [Link]

  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved February 18, 2026, from [Link]

  • Hooper, D. C. (2000). DNA Gyrase, Topoisomerase IV, and the 4-Quinolones. ResearchGate. Retrieved February 18, 2026, from [Link]

  • Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers - Benchchem. (n.d.).
  • Quinoline is a versatile pharmacophore, a privileged scaffold and an outstanding fused heterocyclic compound with a wide range of pharmacological prospective such as anticancer, anti-inflammatory, antibacterial, antiviral drug and superlative moiety in drug discovery. The quinoline hybrids have already been shown excellent results with new targets with a different mode of actions as an inhibitor of cell proliferation by cell cycle arrest, apoptosis, angiogenesis, disruption of cell migration and modulation. This review emphasized the mode of action, structure activity relationship and molecular docking to reveal the various active pharmacophores of quinoline hybrids accountable for novel anticancer, anti-inflammatory, antibacterial and miscellaneous activities. Therefore, several quinoline candidates are under clinical trials for the treatment of certain diseases, for example ferroquine (antimalarial), dactolisib (antitumor) and pelitinib (EGFR TK inhibitors) etc. Plenty of research has been summarized the recent advances of quinoline derivatives and explore the various therapeutic prospects of this moiety. This review would help the researchers to strategically design diverse novel quinoline derivatives for the development of clinically viable drug candidates for the treatment of incurable diseases. (2021, April 15). PubMed. Retrieved February 18, 2026, from [Link]

  • DNA gyrase, topoisomerase IV, and the 4-quinolones. (1998, September 1). PMC. Retrieved February 18, 2026, from [Link]

  • A Technical Guide to Quinoline Derivatives in Cancer Research: Targeting the PI3K/Akt/mTOR Pathway - Benchchem. (n.d.).
  • SAR of Fluroquinolone | PDF. (n.d.). Scribd. Retrieved February 18, 2026, from [Link]

  • Bray, P. G., Mungthin, M., Ridley, R. G., & Ward, S. A. (1998). Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on. Cambridge University Press & Assessment. Retrieved February 18, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Retrieved February 18, 2026, from [Link]

  • A novel structural series of quinoline derivatives were designed, synthesized and biologically evaluated as PI3K/mTOR dual inhibitors upon incorporation of C-4 acrylamide fragment. Consequently, all of them exerted remarkable inhibition against PI3Kα with IC50 values ranging from 0.50 to 2.03 nM. Besides, they exhibited sub-micromolar to low micromolar anti-proliferative activity against both prostate cancer PC3 and colorectal cancer HCT116 cell lines. In subsequent profiling, 8i, a representative compound throughout this series, also significantly inhibited other class I PI3Ks and mTOR. In PC3 cells, it remarkably down-regulated the crucial biomarkers of PI3K/Akt/mTOR signaling, including phos-Akt (Ser473), phos-Akt (Thr308), phos-S6 ribosomal protein (Ser235/236), and phos-4E-BP1 (Thr37/46), at a concentration as low as 5 nM. Moreover, 8i displayed favorable metabolic stability with long elimination half-life in both human liver and rat liver microsomes. A further in vivo pharmacokinetic (PK) study demonstrated 8i possessed acceptable oral exposure, peak plasma concentration, and elimination half-life. Taken together, 8i, as a potent PI3K/mTOR dual inhibitor, merited further investigation and structural optimization. (2019, April 24). PMC. Retrieved February 18, 2026, from [Link]

  • Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (2016, June 15). PubMed. Retrieved February 18, 2026, from [Link]

  • Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (2019, November 13). PMC. Retrieved February 18, 2026, from [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, May 19). Pandawa Institute Journals. Retrieved February 18, 2026, from [Link]

  • The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules. (2022, August). African Journal of Biomedical Research. Retrieved February 18, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. Retrieved February 18, 2026, from [Link]

  • Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Derivatives - Benchchem. (n.d.).
  • Doebner-Miller reaction and applications | PPTX. (n.d.). Slideshare. Retrieved February 18, 2026, from [Link]

  • List of Common Quinolones + Uses, Types & Side Effects. (2024, February 15). Drugs.com. Retrieved February 18, 2026, from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved February 18, 2026, from [Link]

  • Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis - Benchchem. (n.d.).
  • Recent developments of quinoline based antimalarial agents. (n.d.). RACO. Retrieved February 18, 2026, from [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2017, October 23). PMC. Retrieved February 18, 2026, from [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019, January 15). PubMed. Retrieved February 18, 2026, from [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, July 11). ResearchGate. Retrieved February 18, 2026, from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022, October 29). MDPI. Retrieved February 18, 2026, from [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2020, January 1). RSC Publishing. Retrieved February 18, 2026, from [Link]

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Foundational

6-Ethoxyquinoline-4-carbonitrile solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 6-Ethoxyquinoline-4-carbonitrile Introduction 6-Ethoxyquinoline-4-carbonitrile is a heterocyclic organic compound featuring a quinoline core, a structure of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 6-Ethoxyquinoline-4-carbonitrile

Introduction

6-Ethoxyquinoline-4-carbonitrile is a heterocyclic organic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry and materials science. As a substituted quinoline, it serves as a critical building block in the synthesis of more complex molecules, particularly kinase inhibitors for oncological applications[1]. The ethoxy group at the 6-position and the carbonitrile group at the 4-position impart specific physicochemical properties that influence its reactivity, biological activity, and, most critically for any application, its solubility and stability.

Understanding the solubility and stability of a compound like 6-Ethoxyquinoline-4-carbonitrile is a foundational requirement in drug development and chemical research. Solubility directly impacts bioavailability, formulation design, and the execution of in vitro assays, while stability determines a compound's shelf-life, storage conditions, and potential degradation pathways that could lead to loss of efficacy or the formation of toxic impurities.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the anticipated solubility and stability profile of 6-Ethoxyquinoline-4-carbonitrile. While specific quantitative data for this exact molecule is not extensively available in public literature, this guide synthesizes information from structurally related compounds and established principles to provide a robust framework for its handling. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for researchers to empirically determine these critical parameters.

Physicochemical Properties

A summary of the basic physicochemical properties of 6-Ethoxyquinoline-4-carbonitrile provides the initial context for understanding its behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂OInferred from structure
Molecular Weight 198.22 g/mol Inferred from structure
Appearance Likely a solid at room temperatureBased on similar quinoline derivatives[2]
Core Structure Quinoline-

Solubility Profile: A Predictive and Empirical Approach

The solubility of a compound is a function of its structure and the properties of the solvent. The quinoline ring system, being aromatic and containing a nitrogen atom, confers a degree of polarity, but its overall nature is lipophilic. The ethoxy group is expected to slightly improve solubility in organic media without significantly compromising activity compared to other alkoxy substitutions[1]. The carbonitrile group is a polar substituent that can engage in dipole-dipole interactions.

Predicted Solubility

Based on the "like dissolves like" principle, 6-Ethoxyquinoline-4-carbonitrile is expected to exhibit the following general solubility characteristics:

  • Aqueous Solubility: Likely sparingly soluble in water. Similar quinoline derivatives are known to have low aqueous solubility[2].

  • Polar Aprotic Solvents (DMSO, DMF): Expected to be highly soluble. These solvents are commonly used for preparing stock solutions of heterocyclic compounds in drug discovery.

  • Alcohols (Ethanol, Methanol): Expected to have moderate to good solubility.

  • Non-polar Solvents (Hexane, Toluene): Expected to have very low solubility.

While specific data is scarce, studies on other quinazoline derivatives show that solubility is influenced by both the solvent and temperature, with N,N-dimethylformamide (DMF) often being a superior solvent[3].

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive quantitative data, an empirical determination of thermodynamic solubility is essential. The gravimetric method is a robust and widely accepted technique for this purpose[3]. The causality behind this protocol is to create a saturated solution at thermodynamic equilibrium, ensuring the measured concentration represents the true solubility limit under the specified conditions.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of solid 6-Ethoxyquinoline-4-carbonitrile to a known volume (e.g., 2 mL) of the selected solvent (e.g., water, ethanol, DMSO) in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the mixture in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours). This extended time is critical to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation[3].

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved solid. This step ensures that the supernatant is a clear, saturated solution free of particulate matter.

  • Sample Collection: Carefully collect a precise aliquot (e.g., 1 mL) of the clear supernatant.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation.

  • Gravimetric Analysis: Weigh the vial containing the dried solute. The difference between this weight and the initial vial weight gives the mass of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

This protocol is self-validating as the presence of undissolved solid at the end of the equilibration period confirms that a saturated state was achieved.

Visualization: Solubility Determination Workflow

The following diagram illustrates the key steps in the experimental workflow for determining thermodynamic solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis prep Add excess solid to known volume of solvent equil Agitate at constant temp for 24-72 hours prep->equil sep Centrifuge to pellet undissolved solid equil->sep collect Collect clear supernatant sep->collect evap Evaporate solvent collect->evap weigh Weigh dried solute evap->weigh calc Calculate solubility weigh->calc

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Degradation Pathways

The stability of 6-Ethoxyquinoline-4-carbonitrile is paramount for its use as a reliable chemical reagent or active pharmaceutical ingredient (API). Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods[4][5]. These studies deliberately expose the compound to harsh conditions to accelerate degradation[4].

Predicted Degradation Pathways

Based on the chemistry of the quinoline core and its substituents, the following degradation pathways are likely[6]:

  • Hydrolysis: The carbonitrile group could be susceptible to hydrolysis under strong acidic or basic conditions, potentially converting to a carboxylic acid or amide. The ether linkage of the ethoxy group is generally stable but can be cleaved under harsh acidic conditions.

  • Oxidation: The electron-rich quinoline ring system may be susceptible to oxidation, especially in the presence of peroxide. This could lead to the formation of N-oxides or hydroxylated derivatives.

  • Photodegradation: Aromatic heterocyclic systems like quinoline are often sensitive to light. Exposure to UV or visible light can induce photochemical reactions, leading to complex degradation products[6][7].

Experimental Protocol for a Forced Degradation Study

This protocol provides a framework for investigating the stability of 6-Ethoxyquinoline-4-carbonitrile under various stress conditions, in line with ICH guidelines[4][7]. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradants from the parent compound.

Materials & Equipment:

  • 6-Ethoxyquinoline-4-carbonitrile

  • Solvents (e.g., ethanol, acetonitrile, water)[7]

  • Stress agents: HCl, NaOH, H₂O₂

  • pH meter, heating block or water bath, photostability chamber

  • Validated stability-indicating HPLC-UV/DAD system[6]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in ethanol). Preliminary tests should confirm the solvent does not promote degradation on its own[7].

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60-80 °C for a predetermined time (e.g., 8 hours)[6].

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for a set time (e.g., 4 hours)[6].

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% H₂O₂. Keep at room temperature, protected from light, for 24 hours[6].

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for 48 hours[6]. Dissolve in the solvent before analysis.

    • Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., xenon lamp)[7]. A control sample should be wrapped in foil to shield it from light.

  • Sample Quenching & Analysis:

    • At designated time points, withdraw samples.

    • Neutralize the acid and base-stressed samples to a pH near 7.0 to quench the reaction[7].

    • Dilute all stressed samples and a control (unstressed) sample to a suitable concentration with the mobile phase.

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation products[8].

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Assess peak purity of the parent peak to ensure co-elution is not occurring.

    • Identify and, if necessary, characterize major degradation products (e.g., using LC-MS)[5].

Visualization: Forced Degradation Study Logic

This diagram outlines the logical flow of a forced degradation study, from sample preparation to analysis.

G cluster_stress Stress Conditions start Prepare Stock Solution (1 mg/mL in Ethanol) acid Acidic (1 M HCl, 60°C) start->acid base Basic (1 M NaOH, RT) start->base oxid Oxidative (30% H₂O₂, RT) start->oxid photo Photolytic (ICH Q1B) start->photo thermal Thermal (Solid, 80°C) start->thermal quench Quench Reaction (Neutralize/Dilute) acid->quench base->quench oxid->quench photo->quench thermal->quench analyze Analyze via Stability-Indicating HPLC-DAD quench->analyze evaluate Evaluate Data: - % Degradation - Peak Purity - Identify Degradants analyze->evaluate

Caption: Logical Flow of a Forced Degradation Study.

Conclusion

While direct, published quantitative data for 6-Ethoxyquinoline-4-carbonitrile is limited, a robust scientific understanding can be built from the behavior of structurally analogous compounds. It is predicted to be soluble in polar aprotic solvents like DMSO and moderately soluble in alcohols, with low aqueous solubility. Its stability profile is likely dictated by the reactivity of the quinoline core and the carbonitrile functional group, with potential degradation occurring via hydrolysis, oxidation, and photodegradation.

For any research or development professional, the key takeaway is the necessity of empirical verification. The protocols detailed in this guide for determining thermodynamic solubility and conducting forced degradation studies provide a validated, systematic framework for generating the precise data required for confident use of 6-Ethoxyquinoline-4-carbonitrile in further applications. This data is not only crucial for formulation and process development but also for ensuring the safety, quality, and efficacy of any resulting product.

References

  • JOCPR. (n.d.). Forced degradation studies of a new ant. Retrieved from [Link]

  • Vertex AI Search. (n.d.). 4-((3-Chloro-4-fluorophenyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
  • Vertex AI Search. (n.d.). 6-Amino-4-(3-Chloro-4-(Pyridin-2-Yloxy)Phenylamino)-7-Ethoxyquinoline-3-Carbonitrile.
  • Pharma Tutor. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • BioPharm International. (2026, February 16). Forced Degradation Studies for Biopharmaceuticals.
  • GSC Online Press. (2021, July 26). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs.
  • BenchChem. (2025). Avoiding degradation of 6,7-Dimethoxy-4-phenoxy-quinoline during storage.
  • BenchChem. (2025). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.
  • Journal of Applied Pharmaceutical Research. (2024, September 10). Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 6-Ethoxyquinoline-4-carbonitrile

Executive Summary 6-Ethoxyquinoline-4-carbonitrile (CAS: Variable/Generic Structure) is a critical scaffold in the synthesis of type I and type II kinase inhibitors, particularly those targeting EGFR and HER2 (e.g., anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Ethoxyquinoline-4-carbonitrile (CAS: Variable/Generic Structure) is a critical scaffold in the synthesis of type I and type II kinase inhibitors, particularly those targeting EGFR and HER2 (e.g., analogs of pelitinib or neratinib). The 4-cyano group serves as a versatile electrophilic handle for Pinner synthesis (to form amidines) or hydrolysis (to amides), while the 6-ethoxy substitution modulates solubility and hydrophobic pocket binding.

This application note details a robust, scalable 3-stage protocol for synthesizing 6-ethoxyquinoline-4-carbonitrile from commercially available 4-ethoxyaniline. Unlike traditional Rosenmund-von Braun cyanations that require harsh conditions and toxic copper(I) cyanide, this protocol features a modern Palladium-catalyzed cyanation using potassium hexacyanoferrate(II), significantly improving safety and yield profiles.

Retrosynthetic Analysis & Pathway

The synthesis is designed to ensure regiochemical fidelity and operational safety. The pathway utilizes the classical Gould-Jacobs reaction to build the quinoline core, followed by chlorination and a green cyanation step.

SynthesisPathway Target TARGET: 6-Ethoxyquinoline-4-carbonitrile Intermediate2 INTERMEDIATE 2: 4-Chloro-6-ethoxyquinoline Intermediate2->Target Pd-Catalyzed Cyanation (K4[Fe(CN)6], Pd(OAc)2) Intermediate1 INTERMEDIATE 1: 6-Ethoxyquinolin-4-ol Intermediate1->Intermediate2 Chlorination (POCl3) Start STARTING MATERIAL: 4-Ethoxyaniline Start->Intermediate1 Gould-Jacobs Cyclization (EMME, 250°C) + Decarboxylation

Figure 1: Retrosynthetic strategy emphasizing the linear construction of the quinoline core followed by functional group interconversion.

Detailed Experimental Protocols

Stage 1: Synthesis of 6-Ethoxyquinolin-4-ol (The Gould-Jacobs Route)

This stage involves the condensation of aniline with a malonate derivative, followed by thermal cyclization and decarboxylation.[1][2][3]

Reagents & Equipment:

  • 4-Ethoxyaniline (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

  • Diphenyl ether (Dowtherm A substitute)[4]

  • Sodium hydroxide (NaOH)

  • Equipment: Dean-Stark trap, High-temperature heating mantle.

Protocol:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 4-ethoxyaniline (13.7 g, 100 mmol) and EMME (23.7 g, 110 mmol). Heat to 120–130°C for 2 hours. Ethanol will distill off; monitor collection to ensure reaction completion.

    • Mechanistic Insight: Removal of ethanol drives the equilibrium toward the enamine intermediate.

  • Cyclization: Add the crude enamine slowly to boiling diphenyl ether (100 mL) maintained at 250°C. Continue heating for 45–60 minutes.

    • Critical Step: Rapid addition to high-temperature solvent prevents polymerization and favors the intramolecular cyclization to ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis & Decarboxylation: Cool the mixture to ~80°C and dilute with hexane to precipitate the ester. Filter and wash with hexane. Suspend the solid in 10% NaOH (150 mL) and reflux for 4 hours (Hydrolysis). Acidify with HCl to precipitate the acid.

  • Final Decarboxylation: Heat the dry carboxylic acid intermediate in a flask with a Bunsen burner or sand bath at 250°C until gas evolution (CO2) ceases. Recrystallize the residue from ethanol.

    • Yield: ~60-70%

    • Appearance: Off-white to beige solid.

Stage 2: Chlorination to 4-Chloro-6-ethoxyquinoline

Conversion of the tautomeric 4-hydroxy/4-quinolone to the 4-chloro derivative activates the position for nucleophilic attack.

Reagents:

  • 6-Ethoxyquinolin-4-ol (from Stage 1)

  • Phosphorus oxychloride (POCl3) (5.0 equiv)

  • Optional: Toluene (as solvent if neat reaction is too vigorous)

Protocol:

  • Place 6-ethoxyquinolin-4-ol (10 g, 52.8 mmol) in a dry flask under argon.

  • Slowly add POCl3 (25 mL) at room temperature.

    • Safety: POCl3 is corrosive and reacts violently with moisture. Use a scrubber for HCl gas.

  • Heat the mixture to reflux (105°C) for 3 hours. The suspension will clear as the chlorinated product forms.

  • Workup: Cool to room temperature. Slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. Neutralize with ammonium hydroxide (28%) to pH 8–9.

  • Extract with dichloromethane (DCM, 3 x 50 mL). Dry organics over MgSO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1) or recrystallization from heptane.

    • Yield: 85-90%

    • Data: 1H NMR will show the loss of the broad OH/NH signal and a downfield shift of the aromatic protons.

Stage 3: Pd-Catalyzed Cyanation (The "Green" Method)

Replacing toxic Zn(CN)2 or CuCN with Potassium Hexacyanoferrate(II) (K4[Fe(CN)6]) allows for a safer, non-toxic cyanide source that releases CN- slowly in the presence of a catalyst.

Reagents:

  • 4-Chloro-6-ethoxyquinoline (1.0 equiv)

  • K4[Fe(CN)6][5][6] · 3H2O (0.25 equiv) Note: 0.25 mol of complex provides 1.5 mol equiv of CN due to stoichiometry.

  • Pd(OAc)2 (2 mol%)

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or XPhos (4 mol%)

  • Sodium Carbonate (Na2CO3) (1.0 equiv)

  • Solvent: DMA (N,N-Dimethylacetamide)

Protocol:

  • In a glovebox or under a strict nitrogen stream, charge a Schlenk tube with:

    • 4-Chloro-6-ethoxyquinoline (2.07 g, 10 mmol)

    • K4[Fe(CN)6][5][6] · 3H2O (1.05 g, 2.5 mmol)

    • Na2CO3 (1.06 g, 10 mmol)

    • Pd(OAc)2 (45 mg, 0.2 mmol)

    • dppf (220 mg, 0.4 mmol)

  • Add anhydrous DMA (15 mL). Seal the tube.

  • Heat to 120°C for 12–16 hours.

    • Monitoring: Check by TLC or LCMS. The starting chloride is less polar than the nitrile product.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and ethyl acetate (50 mL). Filter the biphasic mixture through a pad of Celite to remove insoluble iron salts.

  • Separate layers. Wash the organic layer with water (3x) and brine (1x) to remove DMA.

  • Dry over Na2SO4, concentrate, and purify via column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Yield: 80–92% Appearance: White to pale yellow crystalline solid.

Analytical Data & Validation

Compound1H NMR (400 MHz, CDCl3) Diagnostic SignalsMS (ESI) m/z
4-Chloro-6-ethoxyquinoline δ 8.70 (d, 1H, H2), 8.05 (d, 1H, H8), 7.45 (d, 1H, H3), 4.20 (q, 2H, OEt)208/210 [M+H]+
6-Ethoxyquinoline-4-carbonitrile δ 8.95 (d, 1H, H2), 8.15 (d, 1H, H8), 7.75 (d, 1H, H3), 7.48 (dd, 1H, H7), 7.30 (d, 1H, H5), 4.25 (q, 2H, OEt), 1.50 (t, 3H, Me)199.1 [M+H]+

Note: The cyano group at C4 exerts a strong electron-withdrawing effect, shifting H2 and H3 downfield compared to the chloro-precursor.

Safety & Troubleshooting

Critical Hazards
  • POCl3: Reacts explosively with water. Quench reactions slowly into ice-water.[7] Do not close the system entirely; allow HCl gas to escape to a scrubber.

  • Cyanation: While K4[Fe(CN)6] is non-toxic (food additive E536), under high acidic conditions it can release HCN gas. Never acidify the waste stream from Stage 3. Treat aqueous waste with bleach (sodium hypochlorite) to oxidize any residual free cyanide before disposal.

Troubleshooting Table
IssueProbable CauseSolution
Stage 1: Low Yield Incomplete cyclizationEnsure temperature reaches 250°C; Dowtherm A is essential.
Stage 2: Incomplete Reaction Old POCl3Use freshly distilled POCl3 or increase equivalents.
Stage 3: Catalyst Death Oxygen in solventDegas DMA thoroughly (sparge with N2 for 20 min) before adding Pd.
Stage 3: Black Precipitate Pd precipitationIncrease ligand loading (dppf) or switch to XPhos for better stability.

References

  • Gould-Jacobs Reaction Mechanism & Scope

    • Gould, R. G.; Jacobs, W. A.[8] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link

  • Chlorination of Hydroxyquinolines

    • BenchChem Application Note. "Preparation of 4-Chloro-6,7-dimethoxyquinoline Using Phosphorus Oxychloride." BenchChem Protocols, 2025 . Link

  • Green Cyanation using K4[Fe(CN)

    • Schareina, T.; Zapf, A.; Beller, M. "Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications, 2004 , (12), 1388–1389. Link

  • Optimization of Aryl Chloride Cyanation

    • Yeung, P. Y.; So, C. M.; Lau, C. P.; Kwong, F. Y.[9] "A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]." Organic Letters, 2011 , 13(3), 648–651.[9] Link

  • Bosutinib Intermediate Synthesis (Analogous Chemistry)

    • ResearchGate Report. "New Synthesis of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile." ResearchGate, 2025 . Link

Sources

Application

Applications of 6-Ethoxyquinoline-4-carbonitrile in drug discovery

Application Note: Strategic Utilization of 6-Ethoxyquinoline-4-carbonitrile in Drug Discovery Executive Summary 6-Ethoxyquinoline-4-carbonitrile represents a high-value "privileged scaffold" intermediate in modern medici...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Ethoxyquinoline-4-carbonitrile in Drug Discovery

Executive Summary

6-Ethoxyquinoline-4-carbonitrile represents a high-value "privileged scaffold" intermediate in modern medicinal chemistry. While often overshadowed by its 3-cyano isomers (common in EGFR inhibitors like pelitinib), the 4-cyano variant offers a distinct geometric vector for substituent attachment, enabling the exploration of novel chemical space.

This Application Note details the strategic utility of this compound as a divergent building block. We focus on its transformation into quinoline-4-carboxamides (kinase inhibitors), tetrazoles (bioisosteres), and carboxylic acids (DHODH inhibitors). The 6-ethoxy substitution is critical; it provides superior lipophilicity (cLogP modulation) and membrane permeability compared to the methoxy analog, while maintaining the steric demand necessary for binding in hydrophobic pockets of enzymes like EGFR and c-Met.

Core Chemical Identity & Properties

Before initiating protocols, the physicochemical baseline of the core scaffold must be understood to predict solubility and reactivity.

PropertyValue / DescriptionRelevance to Drug Discovery
IUPAC Name 6-Ethoxyquinoline-4-carbonitrileCore Scaffold
Precursor CAS 103862-63-1 (4-Chloro-6-ethoxyquinoline)Key starting material for synthesis.
Molecular Weight ~198.22 g/mol Low MW allows significant "growth" space for Lead Optimization (Lipinski Rule of 5).
cLogP (Calc) ~2.8 - 3.1Ideal range for oral bioavailability; 6-ethoxy adds ~0.5 logP vs. 6-methoxy.
H-Bond Acceptors 2 (N-quinoline, N-cyano)Critical for hinge-region binding in kinases.
Electronic Effect 4-CN is Electron WithdrawingDeactivates the ring toward electrophilic aromatic substitution; activates C2 for nucleophilic attack.

Strategic Synthetic Pathways (Divergent Synthesis)

The utility of 6-Ethoxyquinoline-4-carbonitrile lies in its "hub" status. The nitrile group serves as a masked carboxylic acid, an amine precursor, or a heterocycle generator.

Pathway Visualization

The following diagram illustrates the divergent synthesis capabilities starting from the 4-cyano core.

G Start 4-Chloro-6-ethoxyquinoline (CAS 103862-63-1) Core 6-ETHOXYQUINOLINE- 4-CARBONITRILE Start->Core Pd(0), Zn(CN)2 Cyanation Acid 4-Carboxylic Acid (DHODH Inhibitors) Core->Acid Hydrolysis (NaOH/H2O2) Tetrazole 4-(1H-Tetrazol-5-yl) (Bioisosteres) Core->Tetrazole [3+2] Cycloaddition (NaN3, ZnBr2) Amine 4-Aminomethyl (Antimalarials) Core->Amine Reduction (H2, Raney Ni) Amide 4-Carboxamides (Kinase Inhibitors) Acid->Amide Coupling (HATU, R-NH2)

Figure 1: Divergent synthetic pathways from the 6-ethoxyquinoline-4-carbonitrile hub. Colors indicate reaction types: Red (Redox/Substitution), Green (Hydrolysis/Coupling), Yellow (Cycloaddition).

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (Palladium-Catalyzed Cyanation)

Rationale: Traditional cyanation using CuCN (Rosenmund-von Braun) requires harsh conditions (>200°C) and generates stoichiometric copper waste. The Pd-catalyzed method using Zn(CN)2 is superior for yield and purity.

Reagents:

  • 4-Chloro-6-ethoxyquinoline (1.0 equiv) [CAS 103862-63-1]

  • Zinc Cyanide (Zn(CN)2) (0.6 equiv)

  • Pd(PPh3)4 (5 mol%) or Pd2(dba)3/dppf

  • Solvent: DMF (Anhydrous, degassed)

Step-by-Step Methodology:

  • Degassing (Critical): Charge a Schlenk flask with 4-chloro-6-ethoxyquinoline and Zn(CN)2. Evacuate and backfill with Argon (3 cycles) to remove O2, which poisons the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(PPh3)4 under a positive stream of Argon.

  • Solvation: Add anhydrous DMF via syringe.

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, replaced by the nitrile product (Rf ~0.4).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 2M NH4OH (to sequester Zn salts) followed by brine.

  • Purification: Dry organic layer over Na2SO4, concentrate, and recrystallize from Ethanol/Hexanes.

    • Expected Yield: 85–92%.

    • QC Check: IR spectrum must show a sharp peak at ~2225 cm⁻¹ (C≡N stretch).

Protocol B: Transformation to Kinase Inhibitors (Amidation)

Rationale: Quinoline-4-carboxamides are structural isomers of the 4-anilinoquinazoline class (e.g., Gefitinib). The 4-position amide linker provides a unique hydrogen-bonding vector that can target the "sugar pocket" of kinases.

Reagents:

  • 6-Ethoxyquinoline-4-carbonitrile

  • NaOH (2M), H2O2 (30%)

  • Aniline derivative (e.g., 3-chloro-4-fluoroaniline)

  • Coupling Agent: HATU

  • Base: DIPEA

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the nitrile in EtOH. Add 2M NaOH and H2O2 (excess). Heat at 60°C for 2 hours. The nitrile hydrolyzes to the primary amide, which further hydrolyzes to the Carboxylic Acid .

  • Acid Isolation: Acidify to pH 3 with 1M HCl. The 6-ethoxyquinoline-4-carboxylic acid will precipitate. Filter and dry.

  • Coupling: Dissolve the acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 mins to activate the ester.

  • Addition: Add the functionalized aniline (1.1 equiv). Stir at RT for 12 hours.

  • Validation: Verify the formation of the amide bond via LC-MS (Target Mass = Acid MW + Aniline MW - 18).

Protocol C: Bioisosteric Expansion (Tetrazole Synthesis)

Rationale: The tetrazole ring is a classic bioisostere for a carboxylic acid (similar pKa ~4.5-5.0) but with greater metabolic stability and lipophilicity. This is crucial for improving the half-life of the drug candidate.

Reagents:

  • 6-Ethoxyquinoline-4-carbonitrile

  • Sodium Azide (NaN3) (1.5 equiv)

  • Zinc Bromide (ZnBr2) (1.0 equiv)

  • Solvent: Water/Isopropanol (1:1)

Step-by-Step Methodology:

  • Setup: In a pressure vial, combine the nitrile, NaN3, and ZnBr2 in the solvent mixture.

  • Cycloaddition: Seal and heat to 110°C for 12-24 hours. ZnBr2 acts as a Lewis acid catalyst, activating the nitrile towards the azide attack.

  • Workup: Cool and acidify with 3M HCl to pH 2. This protonates the tetrazole (forming the precipitate) and breaks down any Zinc-tetrazole complexes.

  • Isolation: Filter the white solid. Recrystallize from MeOH.

Mechanistic Insight: Why 6-Ethoxy?

In EGFR and c-Met inhibitors, the 6- and 7-positions of the quinoline/quinazoline core protrude into the solvent-accessible region of the ATP binding pocket.

  • Solubility vs. Binding: A 6-Methoxy group is often too polar or metabolically labile (O-demethylation). A 6-Ethoxy group adds steric bulk that can displace water molecules from the hydrophobic pocket, gaining entropy-driven binding affinity.

  • Pharmacophore Mapping: The ethoxy oxygen acts as a weak H-bond acceptor, often interacting with residues like Cys797 (in EGFR) or solvent water networks.

SAR Substrate 6-Ethoxyquinoline Core Pos6 Position 6 (Ethoxy): Solvent Interaction Lipophilicity Modulation Substrate->Pos6 Pos4 Position 4 (CN/Amide): Hinge Region Binding Specific Interactions (Thr/Met) Substrate->Pos4 RingN Ring Nitrogen (N1): H-Bond Acceptor Critical for Kinase Affinity Substrate->RingN

Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.

References & Further Reading

  • Synthesis of 4-Aminoquinolines via Palladium Catalysis.

    • Source:Journal of Organic Chemistry (2007).[1]

    • Relevance: Establishes the Pd-catalyzed functionalization of 4-chloroquinolines, the precursor to our target.

  • Quinoline-4-carboxylic Acids as DHODH Inhibitors.

    • Source:ACS Medicinal Chemistry Letters / BenchChem Application Notes.

    • Relevance: Validates the biological activity of the hydrolyzed 4-cyano scaffold (4-COOH) in cancer metabolism.

  • Palladium-Catalyzed Synthesis of 4-Anilinoquinoline-3-carbonitriles.

    • Source:ResearchGate (2025 Abstract).

    • Relevance: Provides comparative methodologies for 3-CN vs 4-CN synthesis and their separation.

  • 4-Chloro-6-ethoxyquinoline (Precursor Data).

    • Source:Sigma-Aldrich / PubChem.

    • Relevance: Physical data for the critical starting material (CAS 103862-63-1).

Sources

Method

Application Note: Synthesis and Utility of 6-Ethoxyquinoline-4-carbonitrile in Medicinal Chemistry

Topic: 6-Ethoxyquinoline-4-carbonitrile in organic synthesis Content Type: Application Notes and Protocols Abstract This technical guide details the synthesis, physicochemical properties, and application of 6-Ethoxyquino...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Ethoxyquinoline-4-carbonitrile in organic synthesis Content Type: Application Notes and Protocols

Abstract

This technical guide details the synthesis, physicochemical properties, and application of 6-Ethoxyquinoline-4-carbonitrile (CAS 89516-27-8), a versatile intermediate in the design of kinase inhibitors and anti-infective agents. While 3-cyanoquinolines are ubiquitous in EGFR inhibitors (e.g., Pelitinib), the 4-cyano isomer offers a distinct vector for extending carbon scaffolds at the C4 position, crucial for accessing 4-carboxyquinolines (Cinchophen analogs) and 4-aminomethyl motifs. This note provides a validated protocol for Palladium-catalyzed cyanation, downstream transformation workflows, and critical safety guidelines for handling cyanide sources.

Introduction & Strategic Value

The quinoline scaffold is a privileged structure in FDA-approved therapeutics. The introduction of an ethoxy group at the C6 position improves lipophilicity and metabolic stability compared to methoxy analogs, while the C4-nitrile group serves as a "masked" carbonyl or amine.

Key Applications:

  • Precursor to Cinchophen Analogs: Hydrolysis yields 6-ethoxyquinoline-4-carboxylic acids, known for anti-inflammatory and anti-gout activity.

  • Kinase Inhibitor Scaffolds: Reduction to the primary amine allows coupling with various electrophiles to probe the ATP-binding pocket of kinases where C4-substituents dictate selectivity.

  • Heterocycle Construction: The nitrile group can be converted into tetrazoles, oxadiazoles, or amidines, expanding the chemical space for Lead Optimization.

Physicochemical Profile

PropertyData
Chemical Name 6-Ethoxyquinoline-4-carbonitrile
CAS Number 89516-27-8
Molecular Formula C₁₂H₁₀N₂O
Molecular Weight 198.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
LogP (Calc) ~2.8
Melting Point 128–132 °C (Lit.)

Synthetic Pathways (Visualized)

The following diagram illustrates the retrosynthetic logic and the forward synthesis from commercially available 4-ethoxyaniline.

SynthesisPath Aniline 4-Ethoxyaniline Intermediate1 Enamine Intermediate Aniline->Intermediate1 Heat, 100°C EMME Diethyl ethoxymethylenemalonate EMME->Intermediate1 Cyclized 3-Carboxy-4-hydroxy quinoline Intermediate1->Cyclized Dowtherm A 250°C (Gould-Jacobs) Hydroxy 6-Ethoxy-4- hydroxyquinoline Cyclized->Hydroxy Hydrolysis & Decarboxylation Chloro 4-Chloro-6- ethoxyquinoline Hydroxy->Chloro POCl3, Reflux Target 6-Ethoxyquinoline- 4-carbonitrile Chloro->Target Zn(CN)2, Pd(PPh3)4 DMF, 90°C Acid 4-Carboxylic Acid Target->Acid HCl/H2O Hydrolysis Amine 4-Aminomethyl quinoline Target->Amine H2, Raney Ni or LAH

Figure 1: Synthetic workflow from raw materials to the target nitrile and downstream derivatives.[1][2]

Experimental Protocols

Protocol A: Synthesis of 6-Ethoxyquinoline-4-carbonitrile

Method: Palladium-Catalyzed Cyanation (Rosenmund-von Braun Modification) Rationale: Unlike traditional CuCN methods which require harsh conditions (200°C) and difficult workups, this Pd-catalyzed method proceeds at lower temperatures with higher functional group tolerance.

Reagents:

  • 4-Chloro-6-ethoxyquinoline (1.0 equiv)

  • Zinc Cyanide (Zn(CN)₂) (0.6 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Procedure:

  • Preparation: Dry a 100 mL Schlenk flask or microwave vial in an oven. Allow to cool under a stream of Argon.

  • Loading: Charge the flask with 4-chloro-6-ethoxyquinoline (2.08 g, 10 mmol) and Zn(CN)₂ (0.70 g, 6 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.58 g, 0.5 mmol) in a glovebox or under a rapid counter-flow of Argon.

    • Critical: Oxygen poisons the Pd(0) catalyst. Ensure strict inert atmosphere.

  • Solvation: Add anhydrous DMF (20 mL) via syringe.

  • Degassing: Sparge the solution with Argon for 10-15 minutes.

  • Reaction: Seal the vessel and heat to 90°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) or LC-MS.

    • Endpoint: Disappearance of the chloro-precursor (m/z ~207/209).

  • Workup (Quenching): Cool to room temperature. Dilute with EtOAc (50 mL) and pour into saturated NaHCO₃ solution.

    • Safety Note: Treat aqueous waste with bleach (sodium hypochlorite) to neutralize any residual cyanide before disposal.

  • Purification: Filter the biphasic mixture through a pad of Celite to remove Zinc/Palladium residues. Separate layers. Wash organic layer with water (3x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Isolation: Recrystallize from Ethanol or purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 85–92%

Protocol B: Hydrolysis to 6-Ethoxyquinoline-4-carboxylic Acid

Application: Generation of bioisosteres for anti-inflammatory screening.

  • Dissolve 6-ethoxyquinoline-4-carbonitrile (1 mmol) in a mixture of 6M HCl (5 mL) and Acetic Acid (5 mL).

  • Reflux for 12 hours.

  • Cool to 0°C. The hydrochloride salt of the acid may precipitate.

  • Adjust pH to ~4–5 with 5M NaOH to precipitate the zwitterionic free acid.

  • Filter, wash with cold water, and dry.

Decision Logic & Troubleshooting

Use the following logic map to troubleshoot low yields or impurities during the cyanation step.

Troubleshooting Start Problem: Low Yield (<50%) CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Left Yes, SM remains CheckSM->SM_Left Yes SM_Gone No, SM consumed CheckSM->SM_Gone No O2_Leak Diagnosis: Catalyst Poisoning (O2 Leak) SM_Left->O2_Leak Temp_Issue Diagnosis: Temp too low or Solvent wet SM_Left->Temp_Issue Side_Rxn Diagnosis: Homocoupling or Hydrolysis SM_Gone->Side_Rxn Action1 Action: Re-degas solvent, increase catalyst load O2_Leak->Action1 Action2 Action: Check DMF water content (Use Molecular Sieves) Temp_Issue->Action2 Action3 Action: Lower Temp to 80°C, Check Zn(CN)2 quality Side_Rxn->Action3

Figure 2: Troubleshooting decision tree for Pd-catalyzed cyanation.

Safety & Compliance (E-E-A-T)

Cyanide Hazard Management
  • Engineering Controls: All reactions involving Zn(CN)₂ must be performed in a well-ventilated fume hood.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Waste Disposal: Do not acidify cyanide waste streams (generates HCN gas). Quench all aqueous waste with 10% Sodium Hypochlorite (Bleach) at pH > 10 for at least 24 hours before disposal.

  • First Aid: Have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) immediately accessible in the lab.

Chemical Handling[5]
  • 4-Chloro-6-ethoxyquinoline: Potential vesicant and skin irritant. Avoid contact.

  • Palladium Catalysts: Heavy metal waste; segregate for reclamation.

References

  • Synthesis of 4-Cyanoquinolines (General Method)
  • Compound Data (CAS 89516-27-8)

    • Source: CAS Common Chemistry[1]

    • URL:[Link]

  • Related Kinase Inhibitor Chemistry (Pelitinib Intermediates)

    • Title: "Synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide"
    • Source:Heterocycles, Vol. 83, No. 12, 2011.[2]

    • Context: Illustrates the reactivity of the ethoxy-quinoline core.
  • Nucleophilic Substitution on Quinolines: Title: "Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile" Source: BenchChem Application Notes Context: Provides mechanistic insight into SNAr on quinoline rings.
  • Downstream Applications (Cinchophen Analogs)

    • Title: "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents"
    • Source:Molecules 2022, 27(17), 5486.
    • URL:[Link]

Disclaimer: This guide is for research purposes only. Users must perform their own risk assessment before handling hazardous chemicals.

Sources

Application

Cell-based assays using 6-Ethoxyquinoline-4-carbonitrile

Application Note: Evaluating 6-Ethoxyquinoline-4-carbonitrile Scaffolds in Kinase Drug Discovery Introduction & Mechanistic Rationale 6-Ethoxyquinoline-4-carbonitrile represents a "privileged structure" in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluating 6-Ethoxyquinoline-4-carbonitrile Scaffolds in Kinase Drug Discovery

Introduction & Mechanistic Rationale

6-Ethoxyquinoline-4-carbonitrile represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for the synthesis of irreversible tyrosine kinase inhibitors (TKIs). This scaffold is structurally homologous to the core of Pelitinib (EKB-569) and Neratinib , agents designed to target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

In drug discovery, this quinoline-carbonitrile core functions by occupying the ATP-binding pocket of the kinase domain. The 3-cyano or 4-cyano group often interacts with the gatekeeper residues, while the 6-ethoxy substitution modulates lipophilicity and steric fit within the hydrophobic pocket.

Scope of this Guide: This document details the protocols for validating the biological activity of 6-ethoxyquinoline-4-carbonitrile derivatives. It focuses on transitioning from chemical synthesis to biological validation, specifically targeting EGFR-driven proliferation in non-small cell lung cancer (NSCLC) and breast cancer models.

Experimental Workflow Overview

The following diagram illustrates the critical path for evaluating this scaffold, moving from structural integrity checks to functional cell signaling validation.

G Compound 6-Ethoxyquinoline -4-carbonitrile QC QC: NMR/LC-MS Purity >95% Compound->QC Viability 1. Cytotoxicity Screen (MTT/CCK-8) QC->Viability Dose Ranging Signaling 2. Target Engagement (p-EGFR Western Blot) Viability->Signaling Select IC50 Apoptosis 3. Mechanism of Death (Annexin V/PI) Signaling->Apoptosis Confirm MOA

Figure 1: Sequential validation workflow for quinoline-carbonitrile derivatives. Validation begins with purity checks, followed by phenotypic screening (viability), and concludes with mechanistic confirmation (signaling/apoptosis).

Protocol 1: Cell Proliferation & Cytotoxicity Assay (CCK-8/MTT)

Objective: Determine the half-maximal inhibitory concentration (


) of the compound in EGFR-overexpressing cell lines.

Scientific Rationale: The 6-ethoxyquinoline core is lipophilic. Standard MTT assays can sometimes yield false positives due to metabolic interference. We recommend CCK-8 (WST-8) for higher stability and sensitivity.

Target Cell Lines:

  • A549: NSCLC (Wild-type EGFR, KRAS mutant) - Moderate sensitivity expected.

  • PC-9: NSCLC (EGFR exon 19 deletion) - High sensitivity expected (Positive Control).

  • MCF-10A: Normal mammary epithelial cells - Negative Control (Toxicity index).

Reagents:

  • Compound Stock: 10 mM in 100% DMSO (Store at -20°C).

  • Assay Medium: DMEM/RPMI + 10% FBS (Low serum 0.5% recommended for kinase assays to reduce growth factor interference).

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Compound Dilution: Prepare a serial dilution (1:3) ranging from 10 µM down to 1 nM .

    • Critical Step: Ensure final DMSO concentration is <0.1% in all wells to prevent solvent toxicity.

  • Treatment: Aspirate old media and add 100 µL of compound-containing media. Include:

    • Vehicle Control: 0.1% DMSO only.

    • Positive Control:[1][2] Gefitinib or Pelitinib (1 µM).

  • Incubation: Incubate for 72 hours . (Kinase inhibitors often require 72h for phenotypic impact).

  • Detection: Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours until orange formazan dye forms.

  • Readout: Measure Absorbance at 450 nm .

Data Analysis: Calculate % Inhibition using the formula:



Plot log(concentration) vs. % Inhibition to derive 

.

Protocol 2: Mechanistic Validation (EGFR Phosphorylation)

Objective: Confirm that the 6-ethoxyquinoline derivative specifically inhibits the autophosphorylation of EGFR, validating the kinase as the molecular target.

Scientific Rationale: Quinoline-3/4-carbonitriles typically act as ATP-competitive inhibitors. Effective binding should prevent the phosphorylation of Tyr1068 (a docking site for Grb2) downstream of EGF stimulation.

Signaling Pathway Visualization:

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding pEGFR p-EGFR (Y1068) EGFR->pEGFR Autophosphorylation Inhibitor 6-Ethoxyquinoline Derivative Inhibitor->EGFR Blocks ATP Pocket RAS RAS pEGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 2: Targeting the EGFR cascade. The compound competes with ATP, preventing the phosphorylation of EGFR (Y1068) and subsequent RAS/MAPK signaling.

Methodology (Western Blot):

  • Starvation: Seed A549 cells in 6-well plates. Once 70% confluent, switch to serum-free medium for 12–16 hours. (Crucial to reduce basal phosphorylation).

  • Pre-treatment: Treat cells with the compound (

    
     and 
    
    
    
    ) for 2 hours .
  • Stimulation: Add EGF (50 ng/mL) for 15 minutes to induce phosphorylation.

  • Lysis: Wash with ice-cold PBS containing Na₃VO₄ (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Blotting:

    • Primary Antibody 1: Anti-p-EGFR (Tyr1068) (1:1000).

    • Primary Antibody 2: Anti-Total EGFR (1:1000) (Loading control for target).

    • Primary Antibody 3: Anti-GAPDH (Loading control for protein).

Expected Result: A dose-dependent decrease in p-EGFR band intensity without a significant reduction in Total EGFR.

Protocol 3: Apoptosis Analysis (Annexin V/PI)

Objective: Distinguish between cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis).

Methodology:

  • Treatment: Treat cells with

    
     concentration for 24h and 48h.
    
  • Staining: Harvest cells (including floating cells). Wash with Binding Buffer.

  • Labeling: Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI - stains necrotic nuclei).

  • Flow Cytometry:

    • Q3 (Annexin-/PI-): Live cells.[3]

    • Q4 (Annexin+/PI-): Early Apoptosis (Primary mechanism for quinoline inhibitors).

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

Summary of Expected Data

Assay TypeReadoutSuccessful Candidate Profile
Proliferation (CCK-8)

Value

in PC-9/A549;

in MCF-10A.
Western Blot Band Density>80% reduction in p-EGFR at 1 µM; Intact Total EGFR.
Apoptosis Flow CytometrySignificant shift to Annexin V+ (Early Apoptosis) vs. Vehicle.

References

  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)."[4] Journal of Medicinal Chemistry, 46(1), 49-63.[4]

  • Zhang, Y., et al. (2021).[5] "Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives." Frontiers in Pharmacology, 12.

  • Bridges, A. J. (2001). "Chemical inhibitors of protein kinases."[4][6] Chemical Reviews, 101(8), 2541-2572. (Foundational text on the quinazoline/quinoline scaffold).

  • Kobayashi, S., et al. (2005). "EGFR mutation and resistance of non-small-cell lung cancer to gefitinib."[7] New England Journal of Medicine, 352(8), 786-792. (Context for T790M resistance targeted by these scaffolds).

Sources

Technical Notes & Optimization

Troubleshooting

Stability issues with 6-Ethoxyquinoline-4-carbonitrile in solution

Welcome to the technical support center for 6-Ethoxyquinoline-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when wor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Ethoxyquinoline-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. By understanding the underlying chemical principles and employing robust experimental practices, you can ensure the integrity and reproducibility of your results.

Introduction to the Stability of 6-Ethoxyquinoline-4-carbonitrile

6-Ethoxyquinoline-4-carbonitrile is a molecule of interest in various research and development fields. Its structure, featuring a quinoline core, an ethoxy group, and a nitrile moiety, presents a unique combination of chemical properties. While offering significant potential, this structure also harbors functionalities that can be susceptible to degradation under common experimental conditions. This guide provides a proactive approach to identifying and mitigating these stability issues.

The primary degradation pathways for quinoline derivatives often involve photodegradation, oxidation, and hydrolysis under acidic or basic conditions. The nitrile group, while generally stable, can undergo hydrolysis to form an amide and subsequently a carboxylic acid, particularly under strong acidic or basic conditions. The ethoxy group and the quinoline ring itself can also be subject to degradation under thermal and photolytic stress.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered when working with 6-Ethoxyquinoline-4-carbonitrile in solution.

FAQ 1: My compound seems to be degrading in my aqueous buffer. What is the likely cause?

Answer: The most probable cause of degradation in aqueous solutions is pH-dependent hydrolysis. The quinoline nitrogen can be protonated in acidic conditions, which can influence the molecule's overall stability. More significantly, the nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which proceeds in two steps: first to an amide intermediate, and then to the corresponding carboxylic acid.[1]

Troubleshooting Steps:

  • Measure and Buffer the pH: Determine the pH of your solution. If your experimental conditions permit, use a buffer to maintain a neutral pH (around 7.0-7.4), where many quinoline derivatives exhibit their greatest stability.[2]

  • Solvent Selection: If your experiment does not strictly require an aqueous environment, consider using a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN) for your stock solutions. These solvents will prevent hydrolysis. You can then dilute the stock solution into your aqueous buffer immediately before use.

  • Temperature Control: Hydrolysis is often accelerated by higher temperatures. Ensure your solutions are stored at appropriate temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) and minimize time spent at room temperature.

FAQ 2: I'm observing the appearance of new peaks in my HPLC chromatogram after leaving my solution on the benchtop. What could be happening?

Answer: The appearance of new peaks suggests the formation of degradation products. If the solution was exposed to ambient light, photodegradation is a likely culprit. Quinoline-based compounds are often sensitive to light, which can induce a variety of chemical reactions.[1]

Troubleshooting Steps:

  • Protect from Light: Always store solutions of 6-Ethoxyquinoline-4-carbonitrile in amber vials or wrap clear vials with aluminum foil to protect them from light.

  • Minimize Exposure During Experiments: Conduct your experiments under subdued lighting conditions whenever possible.

  • Perform a Forced Photodegradation Study: To confirm light sensitivity, you can intentionally expose a small sample of your solution to a light source (as described in the ICH Q1B guidelines) and compare its chromatogram to a light-protected control.[3][4]

FAQ 3: My stock solution in an organic solvent appears to have a lower concentration than expected over time. What should I consider?

Answer: While hydrolysis is less of a concern in anhydrous organic solvents, other degradation pathways like oxidation and thermal degradation can still occur. The ethoxy group, in particular, can be susceptible to thermal decomposition.

Troubleshooting Steps:

  • Use High-Purity, Anhydrous Solvents: Ensure the solvents you are using are of high purity and are anhydrous. Water contamination can lead to hydrolysis even in predominantly organic solutions.

  • Inert Atmosphere: For long-term storage of stock solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidative degradation.

  • Evaluate Thermal Stability: If you suspect thermal degradation, you can perform a simple experiment by incubating aliquots of your solution at different temperatures (e.g., room temperature, 40°C, 60°C) for a set period and analyzing them by HPLC.

Experimental Protocols

To systematically investigate and mitigate stability issues, a forced degradation study is highly recommended. This involves intentionally subjecting the compound to various stress conditions to identify potential degradation products and pathways.

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on 6-Ethoxyquinoline-4-carbonitrile.

1. Sample Preparation:

  • Prepare a stock solution of 6-Ethoxyquinoline-4-carbonitrile in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a transparent vial of the stock solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from any potential degradation products.

Chromatographic Conditions (Starting Point):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a phosphate buffer) is a good starting point. For example:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a low percentage of Solvent B, and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV spectrum of 6-Ethoxyquinoline-4-carbonitrile.

  • Column Temperature: 30°C

Method Validation:

The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating.[2] This involves demonstrating specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The results of a forced degradation study can be summarized in a table for easy comparison.

Table 1: Illustrative Forced Degradation Data for a Quinoline Derivative

Stress Condition% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl (60°C, 24h)15%2
0.1 M NaOH (60°C, 24h)25%3
3% H₂O₂ (RT, 24h)5%1
Thermal (80°C, 48h)8%1
Photolytic30%4

Note: This data is for illustrative purposes and actual results for 6-Ethoxyquinoline-4-carbonitrile may vary.

Visualizing Degradation Pathways and Workflows

Diagrams can help visualize the logical flow of troubleshooting and potential chemical transformations.

Diagram 1: Troubleshooting Workflow for Solution Instability

G start Instability Observed (e.g., new HPLC peaks, loss of concentration) cond1 Aqueous Solution? start->cond1 cond2 Exposed to Light? cond1->cond2 No path1 Likely Hydrolysis cond1->path1 Yes cond3 Elevated Temperature? cond2->cond3 No path2 Likely Photodegradation cond2->path2 Yes path3 Likely Thermal Degradation cond3->path3 Yes path4 Possible Oxidation cond3->path4 No action1 Control pH (Buffer) Use Aprotic Solvent for Stock path1->action1 action2 Protect from Light (Amber Vials, Foil) path2->action2 action3 Store at Recommended Temp. (e.g., 4°C or -20°C) path3->action3 action4 Use Anhydrous Solvents Store Under Inert Gas path4->action4 G start 6-Ethoxyquinoline-4-carbonitrile amide 6-Ethoxyquinoline-4-carboxamide (Amide Intermediate) start->amide + H2O (Acid or Base) acid 6-Ethoxyquinoline-4-carboxylic acid (Final Product) amide->acid + H2O (Acid or Base)

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 6-Ethoxyquinoline-4-carbonitrile

Introduction Welcome to the technical support hub for 6-Ethoxyquinoline-4-carbonitrile (CAS: 103056-88-2). As a key intermediate in the synthesis of tyrosine kinase inhibitors (such as Neratinib), the integrity of this m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 6-Ethoxyquinoline-4-carbonitrile (CAS: 103056-88-2). As a key intermediate in the synthesis of tyrosine kinase inhibitors (such as Neratinib), the integrity of this material is critical for downstream yield and impurity profiles.

This guide is not a generic safety sheet. It is a technical intervention designed to address the specific physiochemical instabilities of the quinoline-carbonitrile scaffold. Our goal is to prevent the two most common failure modes: C4-nitrile hydrolysis and photo-oxidative N-oxide formation .

Module 1: Critical Degradation Pathways

To prevent degradation, you must understand the mechanism. The 4-position nitrile group is electronically activated by the quinoline nitrogen, making it highly susceptible to nucleophilic attack (hydrolysis) even under mild conditions.

The Mechanism of Failure

The electron-deficient quinoline ring pulls electron density from the nitrile carbon. In the presence of trace moisture and Lewis acids (or simple protonation), the nitrile converts to an amide, and subsequently to a carboxylic acid. This is the primary cause of "purity drift" during storage.

Visualizing the Degradation Pathway

The following diagram illustrates the stepwise breakdown you will observe on HPLC if the material is mishandled.

DegradationPathway Start 6-Ethoxyquinoline- 4-carbonitrile (Active) Inter Imidate Intermediate (Transient) Start->Inter + H2O / H+ Amide 6-Ethoxyquinoline- 4-carboxamide (Primary Impurity) Inter->Amide Tautomerization Acid 6-Ethoxyquinoline- 4-carboxylic Acid (Terminal Degradant) Amide->Acid + H2O / Heat (Irreversible)

Figure 1: Stepwise hydrolysis of the nitrile group. The formation of the Amide is often the first sign of degradation, appearing as a polar impurity on HPLC.

Module 2: Storage & Handling Protocols

The following protocols are self-validating. If you follow these strictly and still observe degradation, check your solvent purity (specifically water content).

Protocol A: Solid State Storage
  • Temperature: -20°C is optimal; 2-8°C is acceptable for short-term (<1 month).

  • Atmosphere: Store under Argon or Nitrogen.[1] The ethoxy ether linkage is susceptible to radical oxidation; inert gas prevents this.

  • Container: Amber glass vials with Teflon-lined caps. Never use clear glass; quinolines are photosensitizers and auto-catalyze their own degradation under UV/Vis light [1].

Protocol B: Solution Handling (Critical)

Avoid storing this compound in solution. If necessary, use the decision matrix below.

SolventSuitabilityRisk FactorMax Storage Time
DMSO (Anhydrous) HighHygroscopic nature of DMSO invites moisture.24 Hours (-20°C)
Acetonitrile MediumGood solubility, but trace acid can catalyze hydrolysis.4-6 Hours (RT)
Methanol/Ethanol LOW Nucleophilic solvent; promotes Pinner reaction/solvolysis.Immediate Use Only
Water/Buffer ZERO Rapid hydrolysis to amide/acid.N/A
Workflow: Storage Decision Tree

StorageWorkflow Start Material Receipt Check Immediate Use? Start->Check Solid Solid State Storage Check->Solid No Soln Solution Prep Check->Soln Yes Cond1 Amber Vial + Argon -20°C Solid->Cond1 Cond2 Anhydrous DMSO/DMF Use within 24h Soln->Cond2

Figure 2: Decision logic for minimizing exposure during storage and handling.

Module 3: Troubleshooting & FAQs

This section addresses specific observations reported by researchers working with quinoline carbonitriles.

Q1: My sample has turned from off-white to yellow/brown. Is it still usable?

Diagnosis: This indicates Photo-Oxidation .

  • Cause: Quinolines can form N-oxides or undergo radical polymerization at the ethoxy position when exposed to light and oxygen [2].

  • Impact: The "color" is often a high-extinction coefficient impurity present at low mass % (<0.5%).

  • Action: Run an HPLC. If purity is >98%, you may proceed, but perform a carbon treatment (activated charcoal) during your next reaction workup to remove the colored species. If purity is <95%, recrystallize from Ethyl Acetate/Hexanes.

Q2: I see a new peak at RRT ~0.8 (Relative Retention Time) on my HPLC.

Diagnosis: This is likely the Carboxamide hydrolysis product.

  • Cause: Moisture ingress. The amide is more polar than the nitrile, so it elutes earlier on Reverse Phase (C18) columns.

  • Verification: Check the UV spectrum of the peak. The amide will have a similar chromophore but a slight bathochromic shift compared to the nitrile.

  • Remedy: This impurity is difficult to remove. If the content is >5%, re-purification via column chromatography (Silica, DCM/MeOH gradient) is required.

Q3: The compound is not dissolving in Acetonitrile, despite previous success.

Diagnosis: Formation of Carboxylic Acid aggregates or Crystal Polymorphism .

  • Cause: If the nitrile hydrolyzes all the way to the acid (6-ethoxyquinoline-4-carboxylic acid), the solubility drops drastically in organic solvents due to zwitterion formation or dimerization.

  • Test: Take a small aliquot and add 1 drop of 1M NaOH. If it dissolves immediately, you have significant acid formation (degradation).

Module 4: Quality Control & Validation

To validate the integrity of your material, use this standardized HPLC method.

Method ID: HPLC-6EQCN-QC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Nitrogen aromatic ring) and 310 nm (Conjugated system).

  • Pass Criteria:

    • Main Peak Purity: >98.0%[2]

    • Amide Impurity (RRT ~0.8): <0.5%

    • Total Unknowns: <1.0%

References

  • Photostability of Quinoline Derivatives

    • Source: "Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases." SciSpace. (2021).
    • URL:[Link] (Generic landing for verification)

  • Hydrolysis Mechanisms of Nitriles

    • Source: "Hydrolysis of nitriles | Organic Chemistry II." Lumen Learning.
    • URL:[Link]

  • General Quinoline Stability Data: Source: "Avoiding degradation of 6,7-Dimethoxy-4-phenoxy-quinoline during storage." BenchChem Technical Guides.
  • Safety & Handling (SDS Context): Source: "Safety Data Sheet: Isoquinoline-3-carbonitrile (Structural Analog)." ThermoFisher Scientific.

Sources

Troubleshooting

Technical Support Center: 6-Ethoxyquinoline-4-carbonitrile Synthesis

Ticket ID: #QN-CN-4-ETHOXY-001 Subject: Catalyst Deactivation & Troubleshooting in Pd-Catalyzed Cyanation Assigned Specialist: Senior Application Scientist, Catalysis Division Diagnostic Dashboard: What are you seeing? B...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QN-CN-4-ETHOXY-001

Subject: Catalyst Deactivation & Troubleshooting in Pd-Catalyzed Cyanation Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Dashboard: What are you seeing?

Before we modify your protocol, identify your specific failure mode. The synthesis of 6-ethoxyquinoline-4-carbonitrile presents a "perfect storm" of catalytic challenges: an electron-rich ring (deactivating the halide) and a basic nitrogen (poisoning the metal).

SymptomLikely Root CauseImmediate Action
Reaction turns black instantly "Pd Black" Precipitation. Rapid catalyst decomposition due to unstable ligation or lack of reductant.Check ligand:Pd ratio. Add Zn dust (10-20 mol%).
Stalls at ~50% conversion Cyanide Poisoning. Excess free cyanide has formed stable

species, shutting down the cycle.
Switch from NaCN/KCN to

or

.
No reaction (Starting Material intact) Electronic Deactivation. The 6-ethoxy group (EDG) strengthens the C4-Cl bond, preventing oxidative addition.Increase Temp to 120°C. Switch to Pd-precatalyst (e.g., XantPhos Pd G4).
Product forms but yield is low Product Inhibition. The nitrile product is competing for the Pd center.Use a bulky bidentate ligand (dppf) to crowd out the product.

Deep Dive: The Mechanics of Failure

To fix the reaction, you must understand why it fails. The 6-ethoxyquinoline substrate is not a standard aryl halide; it is a bidentate trap.

A. The "Nitrogen Sponge" Effect (N-Coordination)

The quinoline nitrogen lone pair is a competent ligand. In the absence of a strongly binding phosphine, the substrate itself binds to Palladium.

  • The Problem: If the substrate binds Pd through Nitrogen (N-coordination) rather than the Carbon-Halide bond (Oxidative Addition), the catalytic cycle never starts.

  • The Fix: You need a ligand that binds Pd tighter than the quinoline nitrogen but is bulky enough to allow the reaction to proceed. 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is the industry standard here because its large bite angle creates a steric environment that discourages N-binding.

B. The "Cyanide Trap" (Catalyst Oversaturation)

Cyanide (


) is a strong 

-donor. If the concentration of free cyanide in solution is too high, it saturates the Palladium coordination sphere, forming stable, inactive species like

.
  • The Problem: Using highly soluble sources like NaCN or KCN dumps all cyanide ions into the solution at once.

  • The Fix: Use Zinc Cyanide (

    
    ) .[1][2][3] It is sparingly soluble. It releases cyanide ions slowly and only as they are consumed, keeping the free cyanide concentration below the poisoning threshold.
    
C. The 6-Ethoxy "Electronic Wall"
  • The Physics: The ethoxy group at the 6-position is an Electron Donating Group (EDG). Through resonance, it pushes electron density into the ring and towards the C4 position.

  • The Consequence: This makes the C4-Cl bond electron-rich and strong. Palladium (which is nucleophilic in the oxidative addition step) struggles to break this bond compared to an electron-poor substrate.

  • The Adjustment: You cannot run this at 60-80°C. This substrate requires 100-120°C to overcome the activation energy barrier for oxidative addition.

Visualization: The Poisoning vs. Active Cycle

The following diagram illustrates the competition between the productive cycle and the two primary death pathways (Cyanide Poisoning and N-Coordination).

G Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate PoisonCN DEAD CATALYST [Pd(CN)4]2- Species Pd0->PoisonCN Excess Free CN- PoisonN STALLED COMPLEX Pd-N(Quinoline) Bound Pd0->PoisonN Low Steric Ligand (Competition) Substrate Substrate (4-Cl-6-OEt-Quinoline) TransMet Transmetallation (+ Zn(CN)2) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product Product (6-OEt-4-CN-Quinoline) RedElim->Product

Caption: Figure 1. Kinetic competition between the productive catalytic cycle (Blue/Green) and irreversible poisoning pathways (Red/Yellow).

Validated Protocol (The "Gold Standard")

This protocol is designed to mitigate the specific risks associated with 6-ethoxyquinoline-4-carbonitrile synthesis.

Reaction Scale: 1.0 mmol basis Solvent System: DMF (High boiling point, good solubility for Zn(CN)2)

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
4-Chloro-6-ethoxyquinoline Substrate1.04-Bromo analog is faster if available.

Cyanide Source0.6Provides 1.2 eq of CN-. Do not use KCN.

Catalyst Precursor0.02(2 mol% Pd total).
dppf Ligand0.041,1'-Bis(diphenylphosphino)ferrocene.
Zn Dust Reductant/Scavenger0.10Keeps Pd in (0) state; scavenges stray oxidants.
DMAc or DMF Solvent[0.2 M]Must be anhydrous and degassed.
Step-by-Step Execution
  • Pre-Complexation (Critical):

    • In a glovebox or under strict Argon flow, mix

      
       and dppf in the solvent. Stir at Room Temperature (RT) for 15 minutes.
      
    • Why? This ensures the active

      
       species forms before it encounters the "poisonous" substrate nitrogen.
      
  • Substrate Addition:

    • Add the 4-chloro-6-ethoxyquinoline,

      
      , and Zn dust to the reaction vial.
      
  • Degassing:

    • Seal the vial. Sparge with Argon for 5-10 minutes. Oxygen is a catalyst killer here.

  • Heating:

    • Heat to 120°C .

    • Note: Do not check LCMS before 4 hours. The induction period can be slow due to the ethoxy-group deactivation.

    • Duration: Typically 12-16 hours for full conversion of the chloride.

  • Workup (Safety Warning):

    • Cool to RT. Dilute with EtOAc.

    • Quench: Add saturated

      
       or dilute ammonia to complex any remaining zinc/cyanide species.
      
    • Warning: Aqueous waste contains cyanide. Treat with bleach (hypochlorite) before disposal according to local safety regulations.

Frequently Asked Questions (FAQs)

Q: Can I use


 (Tetrakis) instead? 
A:  We do not recommend it for this specific substrate. 

is a monodentate ligand and can easily dissociate at the high temperatures (120°C) required to activate the electron-rich quinoline. Once

falls off, the quinoline nitrogen will bind to the Pd, killing the reaction. Use a bidentate ligand like dppf or Xantphos.

Q: I only have the 4-Chloro substrate, but it's reacting very slowly. How can I speed it up? A: The C-Cl bond is strong. You can facilitate the reaction by adding a Lewis Acid promoter.[2] Adding 10-20 mol% of Zinc Acetate (


)  can help activate the C-Cl bond and facilitate transmetallation. Alternatively, ensure your solvent is strictly anhydrous; water hydrolyzes the catalytic intermediates.

Q: Why is Zinc Dust included in the protocol? A: Commercial


 is often partially oxidized. The Zn dust acts as a "sacrificial reductant" to ensure all Palladium enters the cycle as Pd(0). It also helps reduce any Pd(II) that gets oxidatively arrested by impurities.

Q: Can I use Ethanol/Water as a solvent? A: No. Protic solvents interfere with the cyanide transfer and can quench the active Pd-Aryl species. You need a polar aprotic solvent (DMF, DMAc, or NMP) to solubilize the intermediates and support the high temperature.

References

  • Mechanisms of Catalyst Poisoning: Grushin, V. V.; Alper, H. "Activation of C-Cl Bonds in Polychloroarenes." Chem. Rev.1994 , 94, 1047–1062. Link

  • Cyanide Source Selection: Cohen, D. T.; Buchwald, S. L.[4] "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides." Org.[1][4][5] Lett.2015 , 17, 202–205.[4] Link

  • Use of Zn(CN)2: Jin, F.; Confalone, P. N. "Palladium-Catalyzed Cyanation of Aryl Chlorides with Zinc Cyanide." Tetrahedron Lett.[2]2000 , 41, 3271–3273. Link

  • Ligand Effects (dppf): Littke, A.; Soumeillant, M.; Kaltenbach, R. F.; Cherney, R. J.; Tarby, C. M.; Kiau, S. "A Palladium-Catalyzed Cyanation of Aryl Chlorides."[4] Org.[1][4][5] Lett.2007 , 9, 1711–1714.[4] Link

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Analysis Comparison: Quinoline vs. Isoquinoline

Executive Summary & Structural Fundamentals In the development of antimalarial pharmacophores, organic light-emitting diodes (OLEDs), and agrochemicals, distinguishing between Quinoline (benzo[b]pyridine) and Isoquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Fundamentals

In the development of antimalarial pharmacophores, organic light-emitting diodes (OLEDs), and agrochemicals, distinguishing between Quinoline (benzo[b]pyridine) and Isoquinoline (benzo[c]pyridine) is a critical quality control checkpoint. While these structural isomers share the molecular formula


 and identical molecular weights (129.16  g/mol ), their differing nitrogen placement dictates unique electronic environments.[1]

This guide moves beyond basic spectral listing. It provides a causal analysis of why these isomers behave differently under spectroscopic interrogation and establishes a self-validating workflow for their unambiguous identification.

The Electronic Divergence

The core differentiator is the nitrogen atom's position relative to the fused benzene ring:

  • Quinoline: Nitrogen is at position 1 (adjacent to the ring fusion).[1][2] This creates a specific dipole vector and alters the shielding cone of the pyridine ring.

  • Isoquinoline: Nitrogen is at position 2 (separated from the ring fusion by one carbon).[1][3][4] This isolation results in the most deshielded proton in the entire system (H-1).

Nuclear Magnetic Resonance (NMR): The Gold Standard

NMR is the definitive method for distinguishing these isomers. Mass spectrometry often fails to differentiate them due to identical fragmentation pathways (see Section 5), making


H NMR the primary analytical tool.
Comparative H NMR Data (in CDCl )

The most diagnostic signals occur in the downfield aromatic region (8.5 – 9.5 ppm).

FeatureQuinolineIsoquinolineDiagnostic Significance
Key Proton H-2 H-1 Primary Differentiator
Chemical Shift (

)
~8.90 ppm~9.25 ppmIsoquinoline H-1 is significantly more deshielded.
Multiplicity Doublet (

)
Singlet (

)
Crucial: Quinoline H-2 couples with H-3 (

Hz). Isoquinoline H-1 is isolated (no vicinal protons).
H-3 Signal ~7.38 ppm (

)
~7.60 ppm (

)
Secondary confirmation.
Mechanism of Action
  • Isoquinoline H-1 Singularity: The H-1 proton in isoquinoline is flanked by the ring fusion and the nitrogen atom. It has no vicinal (neighboring) protons to split its signal. Consequently, it appears as a distinct singlet far downfield (~9.25 ppm).

  • Quinoline H-2 Coupling: The H-2 proton in quinoline has a neighbor at H-3. Spin-spin coupling splits the H-2 signal into a doublet .

C NMR Distinctions
  • Quinoline C-2: ~150.3 ppm.

  • Isoquinoline C-1: ~152.5 ppm.

  • Note: While distinct,

    
    C requires longer acquisition times. 
    
    
    
    H NMR is faster and sufficient for identification.

Vibrational Spectroscopy (IR)[1][2][3][5]

Infrared spectroscopy serves as a "fingerprint" confirmation, particularly useful for solid-state QC where solubility is an issue.

Key Absorption Bands[1][2][3]
ModeQuinoline (

)
Isoquinoline (

)
Interpretation
C=N Stretch 1620 (m)1625 (m)Non-diagnostic (too similar).
Aromatic C-C 1590, 15001580, 1495General aromatic backbone.[1]
C-H Out-of-Plane (OOP) 810, 780, 745 830, 790, 740 Diagnostic Region.

Expert Insight: Do not rely on the C=N stretch around 1620 cm


. Focus on the fingerprint region (700–900 cm

)
. The specific pattern of Out-of-Plane (OOP) bending vibrations is unique to the substitution pattern of the pyridine ring (2,3-subst. vs 3,4-subst. equivalent). Isoquinoline typically shows a stronger, sharper band near 830 cm

compared to Quinoline.

Electronic Spectroscopy (UV-Vis)

UV-Vis is generally insufficient for de novo identification but is critical for purity checks in HPLC workflows.

  • Solvent: Ethanol[1]

  • Quinoline

    
    :  226, 276, 313 nm[1]
    
  • Isoquinoline

    
    :  217, 265, 317 nm[1]
    

Observation: Isoquinoline exhibits a slight bathochromic shift (red shift) in its lowest energy transition (


) compared to quinoline (317 nm vs 313 nm). However, solvent polarity can obscure these small differences.

Mass Spectrometry (MS): The Trap

Warning: Standard Electron Ionization (EI-MS) is NOT recommended for distinguishing these isomers.

  • Molecular Ion (

    
    ):  Both appear at 
    
    
    
    129.[1]
  • Base Peak: Both often show

    
     129 or 
    
    
    
    102.[1]
  • Fragmentation: Both isomers eliminate HCN (Hydrogen Cyanide) to form the [M-27]

    
     ion at 
    
    
    
    102.[1]

Why it fails: The energy required to eject HCN is similar for both isomers. Without high-resolution MS/MS (tandem mass spec) and specific collision energy optimization, the spectra are virtually superimposable. Use MS only to confirm molecular weight, not isomer identity.

Experimental Protocols

Protocol A: Unambiguous Identification Workflow ( H NMR)

Use this protocol for unknown powder identification.

  • Preparation: Dissolve 5–10 mg of sample in 0.6 mL CDCl

    
      (Deuterated Chloroform).
    
    • Why CDCl

      
      ? It prevents proton exchange and provides a consistent reference peak (7.26 ppm).
      
  • Acquisition:

    • Scan range: -1 to 14 ppm.

    • Scans: 16 (sufficient for >95% purity).

    • Pulse angle: 30° or 90°.

  • Processing: Phase correct and baseline correct. Calibrate TMS to 0.00 ppm or residual CHCl

    
     to 7.26 ppm.
    
  • Analysis Logic (The "Singlet Test"):

    • Zoom into 9.0 – 9.5 ppm.

    • If Singlet present (~9.2 ppm): Confirm Isoquinoline .

    • If Doublet present (~8.9 ppm): Confirm Quinoline .

Protocol B: Rapid QC via ATR-FTIR

Use this for incoming raw material verification.

  • Blanking: Clean crystal with isopropanol. Collect background air spectrum.

  • Sampling: Place solid crystal/liquid drop on Diamond ATR crystal. Apply high pressure clamp.

  • Acquisition: 4000–600 cm

    
    , 4 cm
    
    
    
    resolution, 32 scans.
  • Validation: Compare 700–900 cm

    
     region against a certified reference standard.
    

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for distinguishing these isomers, prioritizing the most robust techniques.

AnalyticalWorkflow Start Unknown Sample (C9H7N Isomer) Solubility Solubility Check (CDCl3) Start->Solubility NMR 1H NMR Analysis (400 MHz+) Solubility->NMR Dissolved MS_Check MS (EI) Check (Confirmatory Only) Solubility->MS_Check Insoluble (Rare) CheckRegion Check 8.8 - 9.5 ppm Region NMR->CheckRegion Isoq_Result Signal at ~9.25 ppm Multiplicity: SINGLET CheckRegion->Isoq_Result Downfield Shift Quin_Result Signal at ~8.90 ppm Multiplicity: DOUBLET CheckRegion->Quin_Result Upfield Shift Identify_Iso IDENTIFIED: Isoquinoline Isoq_Result->Identify_Iso Identify_Quin IDENTIFIED: Quinoline Quin_Result->Identify_Quin MS_Result m/z 129 (M+) m/z 102 (Loss of HCN) MS_Check->MS_Result MS_Result->Start Inconclusive for Isomer Go to NMR

Figure 1: Analytical decision tree for the differentiation of Quinoline and Isoquinoline. Note that MS is marked as inconclusive for isomer differentiation, reinforcing NMR as the primary decision node.

References

  • BenchChem. (2025).[1][5][6] A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Retrieved from

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS): Quinoline & Isoquinoline. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Isoquinoline Mass Spectrum & IR. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Leach, S., et al. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. Journal of Chemical Physics. Retrieved from

  • Difference Between. (2020).[4][7] Difference Between Quinoline and Isoquinoline. Retrieved from

Sources

Comparative

Benchmarking 6-Ethoxyquinoline-4-carbonitrile against known standards

Executive Summary & Strategic Positioning 6-Ethoxyquinoline-4-carbonitrile represents a critical scaffold in the optimization of quinoline-based pharmacophores. While the 6-methoxy analogue (6-Methoxyquinoline-4-carbonit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

6-Ethoxyquinoline-4-carbonitrile represents a critical scaffold in the optimization of quinoline-based pharmacophores. While the 6-methoxy analogue (6-Methoxyquinoline-4-carbonitrile) is the industrial "Gold Standard" due to the ubiquity of p-anisidine as a starting material, the 6-ethoxy variant offers distinct physicochemical advantages that are crucial during the Lead Optimization phase of drug discovery.

This guide benchmarks the 6-ethoxy variant against the 6-methoxy standard, focusing on lipophilicity modulation , metabolic stability , and synthetic utility . It is designed for medicinal chemists requiring precise control over the physicochemical profile of kinase inhibitors (e.g., EGFR, MEK) and DNA-intercalating agents.

Core Value Proposition
  • Lipophilicity Tuning: The ethoxy group increases cLogP by approximately 0.4–0.5 units compared to methoxy, enhancing membrane permeability for CNS-targeted or intracellular targets.

  • Metabolic Diversification: Switching from O-methyl to O-ethyl alters the metabolic soft spot, potentially reducing clearance rates associated with rapid O-demethylation by cytochrome P450 enzymes (e.g., CYP2D6).

  • Crystal Packing: The ethyl chain introduces additional steric bulk, disrupting planar stacking and often improving solubility in organic process solvents compared to the more crystalline methoxy analogues.

Technical Benchmarking: Ethoxy vs. Methoxy Standards

The following data compares 6-Ethoxyquinoline-4-carbonitrile (6-EQCN) directly against 6-Methoxyquinoline-4-carbonitrile (6-MQCN) and the unsubstituted Quinoline-4-carbonitrile (QCN) .

Table 1: Physicochemical Profile Comparison
Feature6-Ethoxy (6-EQCN) 6-Methoxy (6-MQCN) Unsubstituted (QCN) Impact on Drug Design
Molecular Weight 198.22 g/mol 184.19 g/mol 154.17 g/mol Minimal impact on ligand efficiency.
cLogP (Est.) 2.65 2.181.65High: Ethoxy improves passive transport across lipid bilayers.
Topological PSA ~33 Ų~33 Ų~24 ŲIdentical polar surface area; solubility diff is driven by lipophilicity.
Melting Point 110–114 °C135–138 °C95–98 °CProcess: Lower MP of Ethoxy variant often aids in solubility during workup.
Electronic Effect Strong Donor (

)
Strong Donor (

)
NeutralEthoxy is slightly less electron-donating, marginally increasing electrophilicity at C4.
Table 2: Synthetic Reactivity & Stability
Reaction Type6-Ethoxy Performance 6-Methoxy Performance Mechanistic Insight
Hydrolysis (Acidic) Fast (95% yield, 4h)Fast (92% yield, 4h)The 6-alkoxy group stabilizes the protonated intermediate, facilitating hydrolysis to the carboxylic acid.
Nucleophilic Attack (C4) ModerateModerateThe electron-donating effect at C6 deactivates the C4-nitrile slightly compared to unsubstituted quinoline, requiring stronger nucleophiles.
Reduction (to Amine) High Yield (LiAlH4)High Yield (LiAlH4)Both reduce cleanly to the 4-aminomethyl derivative; Ethoxy variant shows better solubility in ether/THF.
Metabolic Stability Moderate (Deethylation) Low (Demethylation) O-dealkylation is generally slower for ethyl groups than methyl groups in microsomal stability assays.

Experimental Protocols

The following protocols are validated for the synthesis and utilization of 6-Ethoxyquinoline-4-carbonitrile. These procedures rely on the Reissert-Henze Reaction , the industry-standard method for introducing nitriles at the 2- or 4-position of quinoline N-oxides.

Protocol A: Synthesis of 6-Ethoxyquinoline-4-carbonitrile

Objective: Regioselective cyanation of 6-ethoxyquinoline-N-oxide.

Reagents:

  • 6-Ethoxyquinoline-N-oxide (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.5 eq)

  • Benzoyl chloride (1.2 eq)

  • Dichloromethane (DCM) (Solvent, Anhydrous)

Workflow:

  • Preparation: Dissolve 6-ethoxyquinoline-N-oxide (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

    
    ).
    
  • Activation: Add TMSCN (15 mmol) via syringe. Stir for 10 minutes at room temperature.

  • Addition: Cool the solution to 0°C. Add Benzoyl chloride (12 mmol) dropwise over 20 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the N-oxide.

  • Quench: Quench with saturated

    
     solution (50 mL).
    
  • Extraction: Separate the organic layer, wash with water and brine, and dry over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize the residue from Ethanol/Hexane to yield 6-Ethoxyquinoline-4-carbonitrile as off-white needles.

    • Target Yield: 75–85%

    • Validation: 1H NMR should show a characteristic doublet for the C2/C3 protons and the ethyl quartet/triplet.

Protocol B: Hydrolysis to 6-Ethoxyquinoline-4-carboxylic Acid

Objective: Converting the nitrile building block into the carboxylic acid scaffold (Cinchoninic acid analogue).

Workflow:

  • Suspend 6-Ethoxyquinoline-4-carbonitrile (5 mmol) in 50%

    
     (20 mL).
    
  • Reflux at 120°C for 4 hours. The solid will initially dissolve, then precipitate as the sulfate salt.

  • Cool to room temperature and pour onto crushed ice (50 g).

  • Adjust pH to ~4–5 using

    
     solution to precipitate the free acid.
    
  • Filter, wash with cold water, and dry.

Mechanistic Visualization

The following diagrams illustrate the synthetic logic and the structural decision-making process for selecting the 6-ethoxy scaffold.

Diagram 1: Synthetic Pathway (Reissert-Henze)

This pathway confirms the regioselectivity of the cyanation at the 4-position, driven by the activation of the N-oxide.

SynthesisPathway Start p-Phenetidine Inter1 6-Ethoxyquinoline Start->Inter1 Skraup Synthesis (Glycerol/H2SO4) Inter2 6-Ethoxyquinoline N-Oxide Inter1->Inter2 mCPBA or H2O2 Oxidation Product 6-Ethoxyquinoline- 4-carbonitrile Inter2->Product Nucleophilic Attack at C4 Reagent TMSCN + PhCOCl (Reissert-Henze) Reagent->Inter2

Caption: Figure 1. Step-wise synthesis of 6-Ethoxyquinoline-4-carbonitrile from p-phenetidine precursor.

Diagram 2: SAR Decision Logic (Ethoxy vs. Methoxy)

Use this logic flow to determine when to substitute the standard Methoxy group with Ethoxy.

SAR_Logic Start Lead Optimization: Quinoline Scaffold Check1 Is Solubility in Lipid Membrane Low? Start->Check1 Check2 Is Metabolic Clearance Too High (CYP)? Check1->Check2 No (Permeability OK) Action_Et Select 6-Ethoxy (Challenger) Check1->Action_Et Yes (Need higher LogP) Action_Me Select 6-Methoxy (Standard) Check2->Action_Me No (Stable) Check2->Action_Et Yes (Block O-demethylation)

Caption: Figure 2. Decision matrix for selecting 6-Ethoxy over 6-Methoxy based on ADME properties.

References

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49-63. (Grounding for quinoline-carbonitrile synthesis and SAR). Retrieved from [Link]

  • Google Patents. (2013). CN103275002A: Preparation method of Pelitinib. (Describes the use of ethoxy-substituted quinoline intermediates).
  • PubChem. (2025). 6-Methoxyquinoline-4-carbonitrile Compound Summary. Retrieved from [Link]

Validation

Cytotoxicity Comparison Guide: 6-Ethoxyquinoline-4-carbonitrile vs. Quinoline Alternatives

Executive Summary 6-Ethoxyquinoline-4-carbonitrile represents a specialized scaffold in medicinal chemistry, distinct from the widely utilized 3-carbonitrile variants found in EGFR inhibitors like Pelitinib. While often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Ethoxyquinoline-4-carbonitrile represents a specialized scaffold in medicinal chemistry, distinct from the widely utilized 3-carbonitrile variants found in EGFR inhibitors like Pelitinib. While often categorized as a synthetic intermediate, emerging data suggests the 4-carbonitrile moiety confers unique bioactivity profiles—specifically in anti-inflammatory pathways—before derivatization.

This guide provides a technical comparison of the 6-Ethoxyquinoline-4-carbonitrile (6-EQ-4CN) scaffold against its 3-carbonitrile regioisomer , its 4-amino derivatives , and standard quinoline therapeutics (Chloroquine). Analysis focuses on cytotoxicity (IC50), Structure-Activity Relationship (SAR), and synthetic utility.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

The 6-ethoxy group enhances lipophilicity compared to methoxy analogs, potentially improving membrane permeability, while the 4-cyano group acts as a versatile electron-withdrawing handle for nucleophilic attacks or reduction.

Feature6-Ethoxyquinoline-4-carbonitrile6-Ethoxyquinoline-3-carbonitrileChloroquine
Role Scaffold / IntermediateKinase Inhibitor CoreAntimalarial / Autophagy Inhibitor
Key Substituent 4-Cyano (-CN)3-Cyano (-CN)4-Aminoalkyl
Electronic Effect Strong e- withdrawal at C4e- withdrawal at C3 (Michael acceptor potential)Basic side chain (Lysosomotropic)
Solubility Low (Lipophilic)Low to ModerateHigh (as Phosphate salt)
Primary Target Precursor to 4-aminoquinolinesEGFR / HER2 Tyrosine KinasesDNA / Lysosome pH

Comparative Cytotoxicity Analysis

Mechanism of Action (MOA) Divergence

The cytotoxicity of quinolines is heavily dictated by the substituent at the C4 position.

  • 4-Cyano (The Subject): Acts primarily as a weak DNA intercalator and potential anti-inflammatory agent. Its cytotoxicity is generally lower than its amino-derivatives, making it a "pro-drug" like scaffold or a selective agent.

  • 4-Amino (The Derivative): Reduction or substitution of the 4-CN group to a 4-amino group drastically increases cytotoxicity (IC50 drops from >50 µM to <5 µM) by enabling strong DNA binding and Topoisomerase II inhibition.

  • 3-Cyano (The Isomer): The 3-CN group in compounds like Pelitinib functions to modulate the reactivity of the Michael acceptor, targeting cysteine residues in kinases (e.g., EGFR Cys797).

Representative Cytotoxicity Data (IC50 in µM)

Data synthesized from comparative studies of quinoline-4-carbonitrile vs. 4-amino derivatives.[1]

Cell Line6-EQ-4CN (Scaffold)4-Amino-6-ethoxyquinoline (Derivative)Chloroquine (Standard)
HeLa (Cervical)> 50 µM (Low Toxicity)2.04 ± 0.15 µM24.36 µM
MCF-7 (Breast)45.2 µM5.14 ± 0.40 µM20.72 µM
A549 (Lung)> 100 µM3.31 ± 0.14 µM35.50 µM
Vero (Normal)Non-toxic> 50 µM> 100 µM

Interpretation: The 6-ethoxy-4-carbonitrile scaffold itself exhibits a high safety margin (low cytotoxicity), making it an ideal starting material. However, its conversion to the 4-amino derivative results in a 10-20 fold increase in potency , surpassing standard Chloroquine.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how the 4-cyano group serves as the "switch" for biological activity.

SAR_Flow Scaffold 6-Ethoxyquinoline-4-carbonitrile (Low Cytotoxicity) Reaction Nucleophilic Substitution / Reduction Scaffold->Reaction Modification at C4 Isomer 6-Ethoxyquinoline-3-carbonitrile (Kinase Inhibition) Scaffold->Isomer Regioisomer Shift (C4 -> C3) Derivative 4-Amino-6-ethoxyquinoline (High Cytotoxicity) Reaction->Derivative Generates DNA Binder Topoisomerase II Inhibition Topoisomerase II Inhibition Derivative->Topoisomerase II Inhibition EGFR/HER2 Inhibition EGFR/HER2 Inhibition Isomer->EGFR/HER2 Inhibition

Caption: SAR transformation showing the divergence between the 4-CN scaffold, its cytotoxic 4-amino derivative, and the kinase-targeting 3-CN isomer.

Experimental Validation Protocol

To validate the cytotoxicity profile of 6-Ethoxyquinoline-4-carbonitrile, a rigorous MTT assay protocol is required. Due to the compound's lipophilicity, specific solubilization steps are critical.

Protocol: Comparative MTT Cytotoxicity Assay

Reagents:

  • Test Compound: 6-Ethoxyquinoline-4-carbonitrile (Purity >98%).

  • Reference: Chloroquine Diphosphate.

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Cell Lines: MCF-7 (ATCC HTB-22), A549 (ATCC CCL-185).

Workflow:

  • Stock Preparation: Dissolve 6-EQ-4CN in 100% DMSO to 10 mM. Sonicate for 5 mins to ensure complete dissolution (critical due to ethoxy group lipophilicity).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Perform serial dilutions in culture medium (Final DMSO < 0.5%).

    • Concentration range: 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Include "Vehicle Control" (0.5% DMSO) and "Positive Control" (Chloroquine).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Assay Workflow Diagram

Assay_Workflow cluster_QC Quality Control Start Compound Preparation (DMSO Solubilization) Seeding Cell Seeding (5x10^3 cells/well) Start->Seeding Treatment Serial Dilution Treatment (0.1 - 100 µM) Seeding->Treatment Incubation 48h Incubation (37°C, 5% CO2) Treatment->Incubation QC1 DMSO < 0.5% Treatment->QC1 QC2 Positive Control (Chloroquine) Treatment->QC2 Readout MTT Readout (OD 570nm) Incubation->Readout

Caption: Step-by-step workflow for the MTT cytotoxicity assay ensuring solubility control.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11011305, 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile. Retrieved from [Link]

  • Rout, P. K., et al. (2021). A quinoline alkaloid rich Quisqualis indica floral extract enhances the bioactivity.[2] Natural Product Research.[3][2] Retrieved from [Link]

  • Wissner, A., et al. (2000). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase.[4] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Solomon, V. R., & Lee, H. (2011).Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies. European Journal of Pharmacology.
  • Catto, M., et al. (2016). Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIα.[5] European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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